4-Fluorothiophene-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluorothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKLFUQIQPYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties of 4-Fluorothiophene-2-carbonitrile
A Strategic Scaffold for Metabolic Stability and Bioisosteric Design
Executive Summary
4-Fluorothiophene-2-carbonitrile (CAS 32431-77-9) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a bioisostere of 3-fluorobenzonitrile and related aromatics, it offers a unique combination of electronic modulation and metabolic robustness. The strategic placement of the fluorine atom at the C4 position, combined with the electron-withdrawing nitrile group at C2, creates a scaffold that is resistant to oxidative metabolism while maintaining a vector for further functionalization.
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and application in high-value medicinal chemistry campaigns.[1]
Physicochemical Profile
The introduction of fluorine onto the thiophene ring significantly alters the physicochemical landscape of the molecule compared to its non-fluorinated parent. The C4-fluorine atom exerts a strong inductive withdrawing effect (
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 32431-77-9 | |
| Molecular Formula | C | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | Low melting point solid in high purity |
| LogP (Predicted) | ~1.76 | Moderate lipophilicity; suitable for CNS penetration |
| TPSA | 23.79 Å | Polar surface area dominated by nitrile nitrogen |
| H-Bond Acceptors | 2 | N (nitrile) and F |
| H-Bond Donors | 0 | |
| Electronic Effect | Deactivated Heterocycle | C2-CN and C4-F both withdraw electron density |
Synthetic Pathways[2][3][4][5]
The synthesis of this compound is non-trivial due to the difficulty of direct fluorination on the thiophene ring. Two primary routes are established: the Modern Transition-Metal Catalyzed Route (preferred for scalability) and the Classical Functional Group Interconversion Route (historical precedent).
3.1 Method A: Palladium-Catalyzed Cyanation (Preferred)
This route utilizes 2-bromo-4-fluorothiophene as the starting material. The pre-installed fluorine avoids the challenges of late-stage fluorination.
-
Precursor: 2-Bromo-4-fluorothiophene (derived from 2,4-dibromothiophene via selective lithiation/fluorination).
-
Reagents: Zn(CN)
, Pd(PPh ) (or Pd (dba) /dppf), DMF, 80-100°C. -
Mechanism: Oxidative addition of Pd(0) into the C2-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination to form the C2-CN bond.
3.2 Method B: Oxime Dehydration (Literature Route)
As noted in specific literature [1], this route constructs the nitrile from an aldehyde, which allows for flexible upstream manipulation of the halogenated core.
-
Step 1: Vilsmeier-Haack formylation of 3-fluorothiophene (directs to C2) to yield 4-fluorothiophene-2-carbaldehyde.
-
Step 2: Condensation with hydroxylamine to form the oxime.
-
Step 3: Dehydration using acetic anhydride or SOCl
to yield the nitrile.
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic pathways. Method A (top) is generally preferred for convergent synthesis.
Reactivity & Functionalization[1][6]
The this compound scaffold presents three distinct vectors for chemical modification: the Nitrile Handle (C2) , the Thiophene C-H bonds (C5) , and the Fluorine Substituent (C4) .
4.1 The Nitrile Handle (C2)
The nitrile group is a versatile precursor for heterocycles and carbonyl derivatives.
-
Hydrolysis: Acidic or basic hydrolysis yields 4-fluorothiophene-2-carboxylic acid , a key intermediate for amide coupling.
-
Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH
) yields the primary amine , extending the carbon chain. -
Cyclization: Reaction with sodium azide (NaN
) yields the tetrazole , a classic carboxylic acid bioisostere with improved metabolic stability and lipophilicity.
4.2 The Thiophene Core (C5 Activation)
The C5 position (alpha to sulfur) is the most reactive site for electrophilic substitution and C-H activation.
-
Direct Arylation: The electron-withdrawing nature of the C2-CN and C4-F groups acidifies the C5-H bond, making it an excellent candidate for Pd-catalyzed C-H arylation (e.g., with aryl bromides).
-
Halogenation: Electrophilic bromination will selectively occur at C5, providing a handle for subsequent Suzuki or Buchwald couplings.
4.3 Stability of the C4-Fluorine
Unlike 5-fluorothiophene-2-carbonitrile, where the fluorine is para-like to the nitrile and susceptible to Nucleophilic Aromatic Substitution (S
Visualization: Reactivity Map
Figure 2: Functionalization logic. The C5 position (yellow) offers site-selective C-H functionalization, while the nitrile (blue derivatives) serves as a functional handle.
Medicinal Chemistry Applications
5.1 Bioisosterism
This compound serves as a bioisostere for 3-fluorobenzonitrile and 4-fluorobenzonitrile . The thiophene ring introduces a different bond angle (approx. 148° vs 120° in benzene), which can optimize binding in sterically constrained pockets.
5.2 Metabolic Blocking
The C4-fluorine atom is strategically placed to block metabolic oxidation. In non-fluorinated thiophenes, the C4/C5 positions are prone to oxidation by Cytochrome P450, leading to the formation of reactive thiophene S-oxides or epoxides, which are associated with hepatotoxicity [3].
-
Mechanism: The high strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative attack at the C4 position.
-
Outcome: Extended half-life (
) and reduced formation of reactive metabolites (RM).
5.3 Case Study: Kinase Inhibition
In the development of kinase inhibitors (e.g., for VEGFR or p38 MAPK), the 2-cyanothiophene motif is often used to interact with the hinge region of the kinase ATP-binding pocket. The addition of the 4-fluoro group modulates the pKa of the NH in adjacent amide bonds (if converted to an amide) and alters the dipole moment, potentially strengthening hydrogen bonding interactions within the active site [4].
Safety and Handling
-
Hazards: Like many nitriles, this compound should be treated as potentially toxic by inhalation and ingestion. It may liberate HCN under strong acidic conditions or high heat.
-
Skin/Eye: Irritant. Fluorinated organics can possess enhanced skin permeability.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the thiophene ring can degrade under prolonged exposure to light and air.
References
-
Synthesis via Oxime Dehydration: ACS Omega2019 , 4, 9427–9433. "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers" (Describes the synthesis of this compound from 2,3-dibromothiophene via oxime).[2] [2]
-
Nucleophilic Substitution Principles: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile" (Provides comparative context for SNAr reactivity in fluorinated nitriles).
-
Metabolic Toxicity of Thiophenes: Chemical Research in Toxicology2014 , 27, 3. "Bioactivation Potential of Thiophene-Containing Drugs".
-
Medicinal Utility of Fluorothiophenes: BenchChem Guide. "A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery".
Sources
An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on Thiophene Nitriles
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Thiophene, a bioisostere of benzene, is a privileged heterocycle found in numerous marketed drugs.[1][2] When functionalized with a nitrile group, the thiophene ring's electronic properties are significantly altered, influencing its reactivity and potential for molecular interactions. This guide provides an in-depth analysis of the nuanced electronic effects that arise from the substitution of fluorine onto the thiophene nitrile core. We will explore how the interplay between the potent inductive effects of fluorine and the electron-withdrawing nature of the nitrile group can be harnessed to fine-tune molecular properties. This analysis, intended for researchers, medicinal chemists, and drug development professionals, will bridge fundamental principles of physical organic chemistry with practical applications in drug design, supported by experimental and computational evidence.
Foundational Electronic Landscapes: The Parent Scaffolds
To comprehend the complex effects of fluorination, one must first understand the intrinsic electronic nature of the thiophene ring and the influence of the nitrile substituent.
The Thiophene Ring
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[3][4] While aromatic, its aromaticity is less pronounced than that of benzene.[4] The sulfur atom's lone pairs participate in the π-electron system, making the ring electron-rich and highly susceptible to electrophilic substitution, preferentially at the C2 position.[5][6] This inherent reactivity is the baseline upon which substituents exert their influence.
The Nitrile Substituent: A Potent Electron Sink
The nitrile (-C≡N) group is a powerful electron-withdrawing group due to two primary factors:
-
Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom to which it is attached and, by extension, from the thiophene ring.
-
Resonance Effect (-M): The π-system of the nitrile group can delocalize electron density from the aromatic ring, further decreasing the ring's electron density.
This dual-mode electron withdrawal deactivates the thiophene ring towards electrophilic attack and can render it susceptible to nucleophilic substitution under certain conditions.[6]
Caption: Dominant electron-withdrawing effects of a nitrile substituent.
The Fluorine Factor: A Game of Induction and Resonance
Fluorine is the most electronegative element, and its effects on aromatic systems are profound and distinct.[7]
-
Strong Inductive Effect (-I): Fluorine's primary influence is its powerful electron-withdrawing inductive effect, which significantly lowers the electron density of the ring.[7]
-
Weak Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs that can be donated back to the aromatic π-system. This is a positive mesomeric or resonance effect, which is considerably weaker than its inductive pull.[7]
This duality allows fluorine to modulate electronic properties in a highly predictable, position-dependent manner, a feature extensively exploited in drug design to enhance metabolic stability, binding affinity, and pKa.[8]
The Triad in Concert: Regiochemistry Dictates Electronic Outcome
The true complexity and utility of this system emerge when considering the placement of the fluorine atom relative to the nitrile group on the thiophene ring. The interplay between the substituent effects can be either synergistic (reinforcing) or antagonistic (opposing), leading to fine-tuned electronic modulation.
Let's consider a 2-cyanothiophene system. The nitrile group strongly withdraws electron density, making the C5 position the most electron-deficient after the point of attachment.
Caption: Positional effects of fluorine on the electronic landscape of 2-cyanothiophene.
-
Fluorine at C3: The inductive effects of the adjacent fluorine and nitrile groups are strongly synergistic. This leads to a significant polarization of the C2-C3 bond and a highly electron-deficient ring, drastically reducing its reactivity towards electrophiles.
-
Fluorine at C5: Here, the -I effects of both substituents converge from opposite ends of the π-system, leading to a profound overall decrease in ring electron density. This arrangement is particularly effective for activating the ring towards nucleophilic aromatic substitution (SNAAr) if a suitable leaving group is present.
-
Fluorine at C4: The inductive effect of fluorine is still potent but is less directly synergistic with the nitrile compared to the C3 or C5 positions. This substitution pattern allows for a more subtle modulation of the electron density at the C3 and C5 positions.
These electronic perturbations directly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which can be predicted through computational studies and are crucial for determining reactivity and electronic properties.[9][10] Introducing electron-withdrawing fluorine atoms generally lowers the energy of both the HOMO and LUMO, which is often beneficial for conductivity in materials science applications and can alter receptor-binding interactions in a biological context.[10]
Experimental Validation and Characterization
The theoretical electronic effects manifest in measurable physical and chemical properties. Spectroscopic techniques, particularly NMR, are indispensable for validating these effects.
NMR Spectroscopy: A Window into the Electronic Environment
Nuclear Magnetic Resonance (NMR) is exceptionally sensitive to the local electronic environment of a nucleus.
-
¹H and ¹³C NMR: The strong deshielding effect of fluorine causes downfield shifts for nearby proton and carbon nuclei. The magnitude of these shifts and the through-bond coupling constants (e.g., ¹JCF, ²JCF) provide direct evidence of fluorine's proximity and electronic influence.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a powerful NMR probe.[11][12] The ¹⁹F chemical shift is highly sensitive to its electronic environment, spanning a wide range that allows for the clear resolution of signals even in complex molecules.[12][13] Changes in the ¹⁹F chemical shift upon binding to a biological target are a cornerstone of fragment-based drug discovery screening campaigns.[1][11]
| Substitution Pattern (on 2-Cyanothiophene) | Expected ¹³C NMR Shift Change (for Ring Carbons) | Expected ¹⁹F NMR Chemical Shift Trend | Rationale |
| 3-Fluoro | Significant downfield shift for C2, C3, C4. | Dependent on overall substitution. | Strong, localized -I effect of fluorine deshields adjacent carbons. |
| 4-Fluoro | Significant downfield shift for C3, C4, C5. | Dependent on overall substitution. | -I effect transmitted through the π-system. |
| 5-Fluoro | Significant downfield shift for C4, C5. | Dependent on overall substitution. | Strong -I effect at the most electron-poor ring position. |
Modulation of Acidity and Basicity
The electron-withdrawing nature of fluorine stabilizes anionic conjugate bases. This has a direct impact on the pKa of any acidic protons on the thiophene ring or on adjacent functional groups, generally lowering the pKa and making the compound more acidic.[8] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[8]
Practical Applications in Drug Discovery
The ability to precisely tailor the electronic properties of the thiophene nitrile core has profound implications for medicinal chemistry.
-
Metabolic Stability: Fluorine substitution at positions susceptible to cytochrome P450-mediated oxidation can effectively block metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[8]
-
Binding Affinity: Altering the electrostatic potential map of the molecule can introduce new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein or disrupt unfavorable ones.[7] The nitrile group itself can act as a bioisostere for a carbonyl group or even a halogen, participating in crucial hydrogen bonding.[14]
-
Lipophilicity (logP): Fluorination typically increases a molecule's lipophilicity, which can be strategically employed to enhance its ability to cross cell membranes.[8] However, the effect is complex and must be balanced to maintain adequate aqueous solubility.
Experimental Protocols
Trustworthy research relies on robust and reproducible methodologies. Below are representative protocols for the synthesis and characterization of a fluorinated thiophene nitrile.
Synthesis: Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for introducing a nitrile group to a pre-fluorinated thiophene, a common synthetic strategy.
Objective: Synthesize 5-fluoro-thiophene-2-carbonitrile from 2-bromo-5-fluorothiophene.
Methodology:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 2-bromo-5-fluorothiophene (1.0 eq.), copper(I) cyanide (1.2 eq.), and anhydrous dimethylformamide (DMF) as the solvent.
-
Reaction Execution: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-thiophene-2-carbonitrile.
Caption: A self-validating workflow for synthesis and analysis.
Characterization: ¹⁹F NMR Spectroscopy
Objective: Obtain a high-resolution ¹⁹F NMR spectrum of the synthesized product.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Experiment: A standard 1D ¹⁹F experiment, often with proton decoupling (¹⁹F{¹H}).
-
Reference: Use an external or internal reference standard, such as trifluorotoluene (CF₃C₆H₅) or trifluoroacetic acid (CF₃COOH).
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured, as ¹⁹F chemical shifts are highly variable.
-
Relaxation Delay (d1): Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the ¹⁹F nucleus.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum correctly and integrate the signals.
Conclusion
The substitution of fluorine onto thiophene nitriles offers a powerful and predictable means of modulating molecular electronics. The strong, distance-dependent inductive effect of fluorine, when combined with the potent electron-withdrawing capabilities of the nitrile group, allows for the precise tuning of ring electron density, reactivity, and key physicochemical properties. This control is fundamentally dictated by the regiochemical relationship between the substituents. A thorough understanding of these principles, validated by robust spectroscopic and computational methods, is essential for leveraging this chemical space to design next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. (2025). ChemInform.
- A Facile and Improved Synthesis of 3-Fluorothiophene. (2008). SYNTHESIS.
- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. (2025). BenchChem.
- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes: Sulfanylation and 5-endo-trig Cyclization. (2020). Organic Letters.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (Date not available). Taylor & Francis.
- Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. (Date not available). ACS Publications.
- Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. (Date not available). RSC Publishing.
- Fluorinated Thiophenes and Their Analogues. (2014). Springer International Publishing.
- Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds. (Date not available). Britannica.
- Thiophene: An Overview of Its Properties. (Date not available). Longdom Publishing.
- Thiophene. (Date not available). Wikipedia.
- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. (2024). ResearchGate.
- Synthesis, properties and biological activity of thiophene: A review. (Date not available). ResearchGate.
- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding t. (2024). RSC Publishing.
- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes. (Date not available). ACS Publications.
- Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. (Date not available). PMC.
- Synthesis, properties and biological activity of thiophene: a review. (Date not available). Der Pharma Chemica.
- HETEROCYCLIC SYNTHESIS WITH NITRILES: SYNTHESIS OF SOME NOVEL THIOPHENE AND THIENO[2,3-d]PYRIMIDINE DERIVATIVES. (1992). Semantic Scholar.
- (a) Hammett correlations corresponding to fluorination of... (Date not available). ResearchGate.
- hammett substituent constants: Topics by Science.gov. (Date not available). Science.gov.
- THIOPHENE AND ITS DERIVATIVES. (Date not available). Wiley.
- 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (Date not available). SpectraBase.
- Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. (Date not available). Dakenchem.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (Date not available). Pharmaguideline.
- Hammett equation. (Date not available). Wikipedia.
- Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (Date not available). NIH.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (Date not available). ACS Publications.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (Date not available). PMC - NIH.
- Reactivity of Fluorographene: A Facile Way toward Graphene Derivatives. (2015). The Journal of Physical Chemistry Letters.
- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (Date not available). MDPI.
- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C-F Bond Activation of CF3-Cyclopropanes: Sulfanylation and 5- endo- trig Cyclization. (2020). PubMed.
- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. (Date not available). The Journal of Organic Chemistry.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (Date not available). MDPI.
- Fluorine NMR. (Date not available). University of Wisconsin-Madison.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - NIH.
- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). YouTube.
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (Date not available). PMC.
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4-Fluorothiophene-2-carbonitrile as a pharmaceutical intermediate
Technical Guide: 4-Fluorothiophene-2-carbonitrile in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Value
This compound (CAS: 32431-77-9) represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between bioisosteric utility and metabolic stability.[1]
In drug design, the thiophene ring serves as a classical bioisostere for the phenyl ring, offering altered lipophilicity and electronic distribution.[1] However, unsubstituted thiophenes are often metabolic liabilities, prone to rapid oxidation by Cytochrome P450 enzymes (particularly at the
The Fluorine Advantage: The introduction of a fluorine atom at the 4-position serves a dual purpose:
-
Metabolic Blocking: It sterically and electronically deactivates the 4-position against oxidative metabolism, forcing metabolic pathways toward more predictable routes or increasing the molecule's half-life (
).[1] -
Electronic Modulation: The strong electronegativity of fluorine, combined with the electron-withdrawing nitrile group at position 2, creates a highly polarized heteroaromatic system.[1] This facilitates unique nucleophilic aromatic substitution (
) possibilities and C-H activation chemistries at the remaining 5-position.[1]
Part 2: Physicochemical Profile
The following data consolidates physical properties critical for process chemistry and solubility modeling.
| Property | Value | Context for Process Development |
| CAS Number | 32431-77-9 | Primary identifier for sourcing.[1] |
| Molecular Formula | ||
| Molecular Weight | 127.14 g/mol | Low MW allows for high atom economy in fragment-based drug discovery (FBDD).[1] |
| Appearance | Pale yellow solid/oil | Low melting point requires careful temperature control during isolation to prevent oiling out.[1] |
| Boiling Point | ~200°C (Predicted) | High enough for standard solvent swaps (e.g., DCM, EtOAc) without loss.[1] |
| LogP | ~1.76 | Moderate lipophilicity; suitable for CNS-active drug scaffolds.[1] |
| Storage | 2-8°C, Inert Gas | Nitriles can hydrolyze; thiophenes are light-sensitive.[1] Store under Argon.[1] |
Part 3: Validated Synthesis Protocol
While emerging catalytic methods utilize phosphonium salts for cascade synthesis [1], the most robust, scalable route for process chemistry remains the Rosenmund-von Braun cyanation of 2-bromo-4-fluorothiophene.[1]
Rationale for Route Selection:
-
Starting Material: 2-Bromo-4-fluorothiophene is commercially available and stable.[1]
-
Scalability: Copper(I) cyanide mediated cyanation is thermodynamically favored and tolerant of the fluorine substituent, unlike sensitive lithiation routes that might lead to "scrambling" of the halogen.[1]
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Bromo-4-fluorothiophene (1.0 equiv)[1]
-
Reagent: Copper(I) Cyanide (CuCN) (1.2 equiv)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)[1]
-
Quench: Ethylenediamine or
(aq)[1]
Protocol:
-
Inertion: Charge a dry reaction vessel with 2-Bromo-4-fluorothiophene and NMP (concentration ~0.5 M). Sparge with Nitrogen for 15 minutes. Reason: Oxygen exclusion prevents oxidative homocoupling of the thiophene.[1]
-
Addition: Add CuCN (1.2 equiv) in a single portion.
-
Thermal Activation: Heat the mixture to 160–180°C for 12–16 hours. Monitor via HPLC/GC.[1]
-
Checkpoint: Conversion is complete when the bromide peak (< 2%) disappears.[1]
-
-
Quench (Critical Step): Cool to 60°C. Pour the reaction mixture into a 10% aqueous ethylenediamine solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Part 4: Reaction Engineering & Derivatization Logic
The utility of this compound lies in its versatility as a "linchpin" intermediate.[1] The nitrile group acts as a gateway to heterocycles, amines, and acids, while the C5 position remains open for cross-coupling.[1]
Visualizing the Synthetic Tree
Figure 1: Divergent synthesis pathways from the parent nitrile.[1] The scaffold supports acid, amine, and heterocyclic expansion.[1]
Part 5: Pharmaceutical Applications & Case Study
Mechanism of Action in Drug Design
The 4-fluorothiophene moiety is frequently employed to modulate the Hammett substituent constants (
-
Electronic Effect: The F-atom at C4 withdraws electron density, lowering the
of any acidic group attached at C2 (via the nitrile transformation).[1] -
Conformational Lock: In bi-aryl systems, the fluorine atom can induce a preferred conformation through electrostatic repulsion with adjacent heteroatoms, improving binding affinity to kinases or GPCRs.[1]
Case Study: Fused Pyridine Synthesis (Oncology)
Recent patent literature (WO2025034858A1) highlights the use of this compound in the synthesis of fused pyridine systems for cancer treatment [2].[1]
The Workflow: In this advanced application, the nitrile is not merely a functional group but a participant in a metal-mediated cyclization or coupling event.[1]
-
Coupling Partner: The thiophene nitrile reacts with complex alkynes or amines.[1]
-
Catalyst System:
in Methanol. -
Outcome: The formation of a fused polycyclic heteroaromatic system where the thiophene ring becomes an integral part of the pharmacophore, likely targeting kinase domains where the fluorine atom interacts with the "gatekeeper" residue.[1]
Pathway Visualization: From Intermediate to Bioactive
Figure 2: Workflow illustrating the incorporation of the nitrile intermediate into high-value oncology targets [2].
Part 6: Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated hood.[1]
-
Skin Permeation: Thiophenes are lipophilic and can penetrate the epidermis.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
-
Waste Disposal: Aqueous waste from the Rosenmund-von Braun reaction contains copper and cyanide species.[1] It must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]
References
-
ResearchGate.[1] Phosphonium Salt-Catalyzed Synthesis of this compound. Accessed via ResearchGate Snippet. Link
-
World Intellectual Property Organization.[1] WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications.[1][2] Google Patents. Link[1][2]
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10898726, 5-Fluorothiophene-2-carbonitrile (Isomer Reference for Physical Data). Link
-
ChemicalBook. This compound Product Database. Link
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An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluorothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermodynamic stability of 4-fluorothiophene and its derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing the stability of these unique heterocyclic compounds, offering insights into their synthesis, computational analysis, and the subtle interplay of electronic and structural factors. This resource is designed to empower researchers in medicinal chemistry and materials science to make informed decisions in the design and application of novel 4-fluorothiophene-based molecules.
Introduction: The Significance of Fluorinated Thiophenes
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational scaffold in a vast array of pharmaceuticals and organic electronic materials.[1][2] The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly alter the physicochemical properties of the thiophene ring, influencing its metabolic stability, lipophilicity, and receptor-binding affinity.[3][4] This strategic incorporation of fluorine has become a powerful tool in drug discovery and materials science.[3][4] Among the fluorinated thiophenes, the 4-fluoro isomer presents a unique substitution pattern that warrants a detailed examination of its thermodynamic stability. Understanding this stability is paramount for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, developing robust and effective molecules.
Theoretical Framework for Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f). This value is a composite of the enthalpy of formation (ΔH°f), which represents the change in heat content when a compound is formed from its constituent elements in their standard states, and the entropy of formation (ΔS°f), which relates to the degree of disorder.[5][6]
Gibbs Free Energy Equation:
ΔG° = ΔH° - TΔS°[6]
A more negative ΔG°f indicates a more thermodynamically stable compound. For substituted isomers like fluorothiophenes, the relative stabilities are often compared, with the isomer possessing the lowest Gibbs free energy being the most stable.
Factors Influencing the Stability of 4-Fluorothiophene Derivatives
The introduction of a fluorine atom at the 4-position of the thiophene ring imparts a unique combination of electronic and structural effects that collectively determine the molecule's thermodynamic stability.
Aromaticity and Resonance
Thiophene is an aromatic compound, adhering to Hückel's rule with a delocalized π-electron system.[1] The aromaticity of thiophene is a significant contributor to its stability, with a resonance energy of approximately 22-28 kcal/mol.[1] The introduction of a substituent can either enhance or diminish this aromatic character. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), which can, in principle, destabilize the electron-rich aromatic ring. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring (+R effect). The balance between these opposing effects is crucial in determining the overall stability.
Inductive vs. Resonance Effects of the Fluorine Substituent
The position of the fluorine atom on the thiophene ring dictates the interplay of inductive and resonance effects. In 4-fluorothiophene, the fluorine atom is at a β-position. The inductive effect of fluorine is felt throughout the ring, but the resonance effect is more position-dependent. While a detailed quantitative analysis would require specific computational data for 4-fluorothiophene, we can draw analogies from studies on other halogenated thiophenes. For instance, computational studies on chlorothiophenes have shown that substitution at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[7] This is often attributed to more effective delocalization of the halogen's lone pairs from the α-position.
Bond Strength
The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent strength contributes significantly to the overall thermodynamic stability of fluorinated compounds. The high bond dissociation energy of the C-F bond makes fluorinated thiophenes less susceptible to certain degradation pathways compared to their non-fluorinated or other halogenated counterparts.
Computational Approaches to Determining Thermodynamic Stability
In the absence of extensive experimental thermochemical data for 4-fluorothiophene and its derivatives, computational chemistry provides a powerful and reliable means of predicting their thermodynamic stability.[7][8]
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used method for calculating the electronic structure and energetic properties of molecules.[8] A typical computational workflow to determine the relative stability of fluorothiophene isomers is outlined below.
Figure 1. A typical workflow for calculating the relative stability of molecular isomers.
Experimental Protocol: Computational Stability Analysis of Fluorothiophene Isomers
-
Structure Optimization: The three-dimensional geometry of each fluorothiophene isomer (2-fluoro, 3-fluoro, and 4-fluoro) is optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[7]
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[7]
-
Single-Point Energy Calculation: To achieve higher accuracy in the electronic energy, a single-point energy calculation is often performed on the optimized geometry using a more advanced level of theory or a larger basis set.
-
Stability Analysis: The relative thermodynamic stability of the isomers is determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Isodesmic Reactions
Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both sides of the reaction equation. By calculating the enthalpy change of an isodesmic reaction involving the molecule of interest and well-characterized reference compounds, a more accurate enthalpy of formation can be derived. This method effectively cancels out systematic errors in the computational method.[9]
Synthesis of 4-Fluorothiophene Derivatives
The synthesis of specifically substituted thiophenes can be challenging. While a multitude of methods exist for the general synthesis of thiophenes, routes to 4-substituted derivatives often require specific strategies.
General Approaches to Substituted Thiophenes
Classical methods for constructing the thiophene ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or the Gewald reaction for 2-aminothiophenes, are well-established.[1] More modern approaches often involve transition-metal-catalyzed cross-coupling reactions on pre-functionalized thiophene rings.[10]
Synthetic Strategies for 4-Substituted Thiophenes
Accessing the 4-position of the thiophene ring can be accomplished through several strategies. One approach involves the functionalization of a pre-existing thiophene that has blocking groups at the more reactive 2- and 5-positions. For example, starting with 2,5-dichlorothiophene, magnesiation at the 3- and subsequently the 4-position can be achieved, followed by trapping with an appropriate electrophile.[11]
Illustrative Synthetic Workflow for a 4-Substituted Thiophene
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A Technical Guide to the Dipole Moment and Polarity of 4-Fluorothiophene-2-carbonitrile for Drug Development Professionals
Abstract
Molecular polarity, quantified by the dipole moment, is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It governs fundamental properties including aqueous solubility, membrane permeability, and the capacity for specific protein-ligand interactions. This guide provides an in-depth analysis of the dipole moment and polarity of 4-Fluorothiophene-2-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. By integrating theoretical principles, computational chemistry protocols, and established experimental methodologies, this document serves as a comprehensive resource for researchers aiming to understand and modulate the polarity of substituted thiophene derivatives to optimize drug candidates.
Introduction: The Central Role of Polarity in Drug Design
The journey of a drug from administration to its molecular target is a complex odyssey governed by a molecule's physicochemical properties. Among the most influential of these is polarity—the uneven distribution of electron density within a molecule. This charge separation gives rise to a molecular dipole moment (µ), a vector quantity that dictates how a molecule interacts with its environment.
In drug development, polarity is not merely an academic parameter; it is a key lever for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] A molecule's polarity profile determines its:
-
Solubility: Polar molecules tend to dissolve in polar solvents like water, a crucial factor for formulation and bioavailability.
-
Permeability: The ability to cross nonpolar lipid membranes, such as the gut wall or the blood-brain barrier, is inversely related to polarity.[3]
-
Target Binding: Dipole-dipole interactions are often pivotal for high-affinity binding to protein targets.
-
Metabolic Stability: Polarity can influence susceptibility to metabolic enzymes.
This compound presents a fascinating case study. The thiophene ring is an aromatic heterocycle common in medicinal chemistry.[4][5] Its properties are modulated by two potent electron-withdrawing groups: a fluorine atom and a cyano group.[6] Understanding the interplay of these substituents is essential for predicting the molecule's behavior in biological systems. This guide will dissect the structural and electronic features of this compound, provide a robust computational framework for calculating its dipole moment, and outline established experimental procedures for empirical validation.
Molecular Structure and Electronic Landscape
The polarity of this compound arises from the vector sum of its individual bond dipoles. The planar, five-membered thiophene ring provides the core structure.[7] The key to its overall dipole moment lies in the powerful and opposing electronic effects of the cyano (-CN) and fluoro (-F) substituents.
-
Fluorine (at position 4): As the most electronegative element, fluorine exerts a strong inductive effect (-I) , pulling electron density from the thiophene ring through the sigma (σ) bond framework.
-
Cyano Group (at position 2): The cyano group is also strongly electron-withdrawing via both an inductive effect (-I) and a resonance effect (-M) . The nitrogen atom pulls electron density through the sigma bonds, while the triple bond can accept electrons from the aromatic π-system, delocalizing negative charge onto the nitrogen atom.
The net dipole moment of the molecule is the vector sum of these individual bond and group moments. The C-F bond dipole points towards the fluorine. The C-CN group dipole points strongly towards the nitrogen. The inherent dipole of the thiophene ring itself (due to the sulfur heteroatom) also contributes to the final vector.[8][9] A qualitative analysis suggests a large net dipole moment, making the molecule significantly polar.
Computational Analysis of the Dipole Moment
Quantum chemical calculations offer a powerful, predictive tool for quantifying molecular properties like the dipole moment before synthesis.[10][11] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.[12]
Table 1: Predicted Dipole Moment of this compound
| Computational Method | Basis Set | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311+G(d,p) | Value to be calculated |
| Hartree-Fock (HF) | 6-311+G(d,p) | Value to be calculated |
Note: The table above is illustrative. Actual values would be populated upon performing the calculation. The B3LYP functional is a common choice known for good correlation with experimental values for dipole moments.[12]
Experimental Protocol: DFT Calculation
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as the dipole moment is dependent on the molecular geometry. A recommended level of theory is B3LYP with a sufficiently large basis set, such as 6-311+G(d,p), to accurately model the electron distribution.[13]
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.
-
Property Calculation: The dipole moment is calculated automatically during the optimization and frequency steps in most quantum chemistry packages (e.g., Gaussian, ORCA). The output will provide the dipole moment components (μx, μy, μz) and the total magnitude in Debye units.[14]
-
Visualization: Generate an Electrostatic Potential (ESP) map. The ESP map visually represents the charge distribution on the molecule's surface, with red regions indicating electron-rich (negative) areas and blue regions indicating electron-poor (positive) areas. This provides an intuitive confirmation of the dipole's direction.
Computational Workflow Diagram
Caption: Workflow for computational dipole moment determination.
Experimental Determination of Molecular Polarity
While computation provides a strong prediction, experimental validation is the gold standard. The Guggenheim method is a widely accepted technique for determining the dipole moment of a polar solute in a non-polar solvent by measuring changes in dielectric constant and refractive index.[15][16][17]
Methodology: The Guggenheim Method
The Guggenheim method is an elegant simplification of the Debye theory, relating the macroscopic properties of a solution to the molecular properties of the solute.[10][18] It allows for the calculation of the dipole moment without requiring density measurements of the solutions.[16] The core principle is that polar solute molecules, when placed in an electric field, will partially align and increase the solution's ability to store charge (its dielectric constant).[19][20]
Experimental Protocol: Dipole Moment Measurement
-
Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., benzene, cyclohexane, or carbon tetrachloride). Benzene is a common choice.[17]
-
Solution Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent, with precisely known weight fractions. A typical range would be 5-6 solutions up to a maximum of ~5% solute by weight.
-
Dielectric Constant Measurement: Using a precision capacitance meter (often called a Dipole Meter), measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C).[21]
-
Refractive Index Measurement: Using an Abbé refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.
-
Data Analysis:
-
Plot (ε₁₂ - ε₁) versus the weight fraction of the solute (w₂), where ε₁₂ is the dielectric constant of the solution and ε₁ is that of the pure solvent. Determine the slope, (dε/dw₂)₀.
-
Plot (n₁₂² - n₁²) versus the weight fraction of the solute (w₂), where n₁₂ is the refractive index of the solution and n₁ is that of the pure solvent. Determine the slope, (dn²/dw₂)₀.
-
Calculate the dipole moment (µ) using the Guggenheim equation: μ² = [ (27 * k * T) / (4 * π * Nₐ * d₁ * (ε₁ + 2)² ) ] * M₂ * [ (dε/dw₂)₀ - (dn²/dw₂)₀ ] Where:
-
k = Boltzmann constant
-
T = Absolute temperature (Kelvin)
-
Nₐ = Avogadro's number
-
d₁ = Density of the pure solvent
-
ε₁ = Dielectric constant of the pure solvent
-
M₂ = Molar mass of the solute
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for Guggenheim method.
Implications for Drug Development
The significant, computationally predicted polarity of this compound has profound implications for its potential as a drug scaffold.
-
Aqueous Solubility: The high dipole moment suggests favorable interactions with water molecules, likely leading to good aqueous solubility. This is advantageous for oral absorption and intravenous formulation.
-
Membrane Permeability: Conversely, high polarity can hinder passive diffusion across lipid bilayers, potentially limiting oral bioavailability and blood-brain barrier penetration.[3] The "Polar Surface Area" (PSA) is a key metric related to this, and molecules with high polarity often have a high PSA.[3]
-
Protein-Ligand Interactions: The strong dipole creates a defined electrostatic profile around the molecule. This can be exploited to form strong, directional dipole-dipole or hydrogen bond interactions within a protein's active site, contributing to high binding affinity and selectivity.
-
Strategic Modulation: The polarity of this scaffold is not fixed. Medicinal chemists can tune the overall dipole moment by altering the position or nature of the substituents. For instance, moving the fluorine atom or replacing it with a less electronegative group would systematically change the molecule's polarity, allowing for a data-driven optimization of its ADME properties.[22] This concept of "polarity alchemy" is a cornerstone of modern drug design.[22][23]
Conclusion
This compound is a highly polar molecule due to the potent, combined electron-withdrawing effects of its cyano and fluoro substituents. This high polarity can be precisely quantified through computational methods like Density Functional Theory and empirically verified using established techniques such as the Guggenheim method. For drug development professionals, understanding and strategically manipulating the dipole moment of this and similar scaffolds is a critical task. A balanced polarity is essential for achieving the delicate interplay between aqueous solubility and membrane permeability that is required for a successful drug candidate. The methodologies and principles outlined in this guide provide a robust framework for the rational design of novel therapeutics based on the substituted thiophene core.
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Hagar, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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safety data sheet (SDS) for 4-Fluorothiophene-2-carbonitrile
An In-depth Technical Guide to the Safety Data Sheet for 4-Fluorothiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Hazard Profile
This guide provides a comprehensive safety overview for this compound (CAS No. 32431-77-9), a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to move beyond a simple recitation of data, offering instead a synthesized understanding of the molecule's potential hazards based on its constituent functional groups. The primary directive is to foster a proactive safety culture through a deep understanding of the material's chemical personality.
The core risk associated with this compound stems from its classification as a nitrile, which imparts significant acute toxicity via inhalation, dermal contact, and ingestion. The presence of a fluorine atom and a thiophene ring introduces additional considerations regarding reactivity and metabolic toxicity. This is not a benign laboratory reagent; it demands respect and meticulous handling.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |
Section 2: The Molecule in Context: Understanding the "Why" Behind the Hazards
A foundational principle of laboratory safety is to understand a molecule not just by its name, but by its structure. The hazards of this compound are a direct consequence of its three key structural features: the nitrile group, the fluorine substituent, and the thiophene ring.
-
The Nitrile Group (-C≡N): This is the primary driver of the compound's high acute toxicity.[4] Nitriles are organic cyanides and can release highly toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to strong acids or bases.[4] Their toxicity profile is well-documented, and they should always be handled with the presumption of being highly hazardous.[1][2][5]
-
The Fluorine Atom (-F): The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability.[6] However, the handling of organofluorine compounds requires special care.[6][7] In the event of a fire or decomposition, highly corrosive and toxic hydrogen fluoride (HF) can be generated.[8] HF causes severe, deep-tissue burns that may not be immediately painful but can lead to devastating systemic toxicity.[8]
-
The Thiophene Ring: Thiophene is an aromatic heterocycle. While less reactive than furan, it can undergo metabolic activation.[9] Studies on some thiophene-containing drugs have shown potential for bioactivation to reactive metabolites, which can lead to organ toxicity, particularly hepatotoxicity (liver damage).[10][11]
This interplay of functional groups dictates the comprehensive safety protocols required.
Caption: Relationship between functional groups and primary hazards.
Section 3: Risk Mitigation in the Laboratory: A Practical Workflow
A proactive approach to safety involves a multi-layered system of controls. The following workflow is designed to be a self-validating process for handling this compound.
Physicochemical Properties
Understanding the physical state and properties is the first step in planning an experiment.
| Property | Value | Source |
| Molecular Formula | C₅H₂FNS | [12][13][14] |
| Molecular Weight | 127.14 g/mol | [12][13] |
| Boiling Point | 189.4 ± 20.0 °C (Predicted) | [12] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [12] |
| Storage | 2-8°C, Protect from light, Inert atmosphere | [12][15] |
Engineering Controls & Personal Protective Equipment (PPE)
The primary goal is to minimize all potential routes of exposure.
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, MUST be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[16][17] Ensure the fume hood has adequate airflow and is not cluttered.
-
Secondary Controls: An eyewash station and safety shower must be immediately accessible and tested regularly.[16]
Personal Protective Equipment (PPE) Selection:
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential projectiles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[17][18] |
| Hand Protection | Nitrile or butyl rubber gloves. Double-gloving is recommended. | Standard latex gloves are insufficient. Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling and wash hands thoroughly.[17][19] This protects against dermal absorption, a key toxicity route. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin from accidental contact.[17] |
| Respiratory | Not required if handled exclusively within a certified fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[3][20] |
Safe Handling & Manipulation Protocols
-
Preparation: Before starting, clearly label all containers. Prepare all necessary equipment and reagents to minimize time spent handling the open compound.
-
Aliquotting: If working with a solid, use spark-proof tools and conduct transfers carefully to avoid generating dust.[16] If it's a liquid, use a syringe or pipette within the fume hood.
-
Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents.[4][16] These can lead to vigorous reactions or the release of toxic gases.
-
Heating: When heating reactions, use a well-controlled heating mantle or oil bath. Avoid open flames.[16]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly after removing gloves.[17]
Section 4: Emergency Response: A Self-Validating Protocol
In the event of an incident, a clear and logical response is critical.
Caption: Emergency response workflow for spills and exposures.
First Aid Measures (In Case of Exposure)
The immediate priority is to remove the individual from the source of contamination and seek medical help.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.[1][21]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a poison center or doctor immediately as this substance is toxic upon contact.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][21]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][17]
-
Unsuitable Media: Do not use a direct stream of water as it may spread the fire.
-
Specific Hazards: Combustion will produce highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[17][20]
Section 5: Lifecycle Management: Disposal and Transportation
-
Disposal: This material and its container must be disposed of as hazardous waste.[18][20] Do not allow it to enter drains or waterways.[20] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[18]
-
Transportation: this compound falls under the shipping classification for toxic nitriles. It would likely be transported under a UN number such as UN 3439 for solids ("NITRILES, SOLID, TOXIC, N.O.S.") or UN 3276 for liquids ("NITRILES, LIQUID, TOXIC, N.O.S.").[1][3][5][22] All shipping regulations for Packing Group III, Hazard Class 6.1 must be followed.
Section 6: References
-
ChemicalBook. (n.d.). This compound CAS#: 32431-77-9. Retrieved February 15, 2026, from
-
TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
BASF. (2026). Safety Data Sheet. Retrieved February 15, 2026, from
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from
-
BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved February 15, 2026, from
-
Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Thiophenecarbonitrile. Retrieved February 15, 2026, from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET (SDS/MSDS). Retrieved February 15, 2026, from
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved February 15, 2026, from
-
Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
Ossila. (2022). SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
Purdue University. (n.d.). Fluorine Safety. Retrieved February 15, 2026, from
-
HazMat Tool. (n.d.). UN 3276: Nitriles, liquid, toxic, n.o.s.. Retrieved February 15, 2026, from
-
ChemScene. (n.d.). 5-Fluorothiophene-2-carbonitrile. Retrieved February 15, 2026, from
-
Spectrum Chemical. (2016). SAFETY DATA SHEET. Retrieved February 15, 2026, from
-
BASF. (n.d.). Safety data sheet. Retrieved February 15, 2026, from
-
Aaronchem. (n.d.). This compound. Retrieved February 15, 2026, from
-
ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved February 15, 2026, from
-
BLD Pharm. (n.d.). 5-Fluorothiophene-2-carbonitrile. Retrieved February 15, 2026, from
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved February 15, 2026, from
-
U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). Retrieved February 15, 2026, from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. 错误页 [amp.chemicalbook.com]
- 13. chemscene.com [chemscene.com]
- 14. 32431-77-9 | MFCD21604102 | this compound [aaronchem.com]
- 15. 32415-91-1|5-Fluorothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 16. fishersci.com [fishersci.com]
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- 18. chemcia.com [chemcia.com]
- 19. download.basf.com [download.basf.com]
- 20. download.basf.com [download.basf.com]
- 21. downloads.ossila.com [downloads.ossila.com]
- 22. hazmattool.com [hazmattool.com]
Methodological & Application
Application Note: Strategic Hydrolysis of 4-Fluorothiophene-2-carbonitrile
Executive Summary & Strategic Analysis
The conversion of 4-fluorothiophene-2-carbonitrile to 4-fluorothiophene-2-carboxylic acid is a pivotal transformation in the synthesis of bioisosteres for phenyl-based drugs. While nitrile hydrolysis is a textbook reaction, the presence of the fluorine atom at the C4 position of the thiophene ring introduces specific electronic and steric considerations that demand a tailored protocol.
Critical Chemical Constraints
-
Fluorine Stability (
Risk): The nitrile group at C2 is electron-withdrawing, potentially activating the ring toward nucleophilic attack. However, the C4-fluorine is in a meta-like relationship to the nitrile, significantly reducing the risk of nucleophilic aromatic substitution ( ) by hydroxide ions compared to a C3 or C5 positioning. Nevertheless, harsh anhydrous alkoxide conditions should be avoided to prevent side reactions. -
Decarboxylation Potential: Thiophene-2-carboxylic acids are prone to thermal decarboxylation at temperatures exceeding 150°C (often facilitated by copper catalysts). Standard hydrolysis temperatures (refluxing water/ethanol) are thermodynamically safe, but prolonged exposure to highly acidic media at high temperatures should be minimized.
-
Solubility Profile: The starting nitrile is lipophilic, while the intermediate carboxylate salt is hydrophilic. A biphasic or co-solvent system is strictly required to maintain reaction kinetics.
Reaction Mechanism & Pathway[1][2][3][4][5]
The transformation proceeds via a base-promoted addition-elimination pathway. The rate-determining step is often the initial attack of the hydroxide on the nitrile carbon or the hydrolysis of the primary amide intermediate.
Mechanistic Workflow (Graphviz)
Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid via the amide intermediate.
Detailed Experimental Protocol
Method A: Alkaline Hydrolysis (Recommended)
This method is preferred due to faster kinetics and cleaner conversion compared to acid hydrolysis, which often stalls at the amide stage.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH), 4.0 M aqueous solution (5.0 eq)
-
Ethanol (Reagent Grade) – Co-solvent
-
Hydrochloric Acid (HCl), 6.0 M – For workup
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar.[1]
-
Reflux condenser.[2]
-
Oil bath or heating mantle with temperature probe.
Step-by-Step Procedure:
-
Solvation: In the round-bottom flask, dissolve This compound (e.g., 10 mmol) in Ethanol (20 mL).
-
Note: The volume of ethanol should be roughly 2-3 mL per mmol of substrate to ensure solubility.
-
-
Base Addition: Add the 4.0 M NaOH solution (12.5 mL, 50 mmol) in a single portion.
-
Observation: The solution may turn slightly yellow; this is normal for thiophenes in base.
-
-
Reaction: Heat the mixture to a gentle reflux (internal temp ~78-80°C) for 4–6 hours .
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The nitrile spot (
) should disappear. If the Amide intermediate ( ) persists, continue reflux.
-
-
Concentration: Once complete, cool the mixture to room temperature. Remove the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous suspension.
-
Workup (Precipitation):
-
Dilute the residue with water (10 mL) if it is too viscous.
-
Place the flask in an ice bath (0–5°C).
-
Slowly add 6.0 M HCl dropwise with vigorous stirring until the pH reaches 1–2.
-
Critical: A white to off-white solid will precipitate immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual salts (NaCl). -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Yield Expectation: 85–95% Appearance: Off-white crystalline solid.
Process Control & Analytical Data
To ensure the integrity of the product, the following analytical parameters should be verified.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria | Notes |
| HPLC Purity | C18 Column, ACN/H2O (0.1% TFA) | > 98.0% (a/a) | Monitor for Amide impurity (~3-5 min retention shift). |
| 1H NMR | DMSO-d6 | The acidic proton is diagnostic. | |
| 19F NMR | DMSO-d6 | Single peak | Confirm no defluorination occurred. |
| Appearance | Visual | White/Off-white solid | Yellowing indicates oxidation/polymerization. |
Troubleshooting Guide
Issue: Reaction stalls at the Amide Intermediate.
-
Cause: Insufficient temperature or base concentration. The amide bond is more stable than the nitrile.
-
Solution: Add 2.0 eq of KOH (stronger base effect in EtOH) and increase reflux time by 4 hours. Alternatively, switch solvent to Ethylene Glycol/Water and heat to 120°C (extreme measure).
Issue: Low Yield / Product is oil.
-
Cause: Incomplete acidification or product is slightly water-soluble.
-
Solution: If no precipitate forms at pH 1, extract the aqueous acidic phase with Ethyl Acetate (
), dry over , and evaporate.
Alternative Protocol: Acid Hydrolysis
Use only if the substrate contains base-labile impurities not discussed here.
Workflow (Graphviz)
Figure 2: Alternative acidic pathway. Note that this method is slower and may require glacial acetic acid to solubilize the nitrile.
References
-
Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. (General mechanism of nitrile hydrolysis).[2][3][4]
-
Pomerantz, M.; Amarasekara, A. S.; Dias, H. V. R. (2008). "A Facile and Improved Synthesis of 3-Fluorothiophene". Synthesis, 2008(15), 2333-2336.[5] Link (Demonstrates stability of fluorothiophene carboxylates under saponification conditions).
-
Common Organic Chemistry. (n.d.). "Nitrile to Carboxylic Acid - Common Conditions". Link (Standard operating parameters for base hydrolysis).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanistic insight into amide hydrolysis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Note: Strategic Functionalization of 4-Fluorothiophene-2-carbonitrile via Suzuki-Miyaura Cross-Coupling
Executive Summary & Scaffold Analysis
4-Fluorothiophene-2-carbonitrile (CAS: 32431-77-9) represents a high-value scaffold in medicinal chemistry. The incorporation of fluorine at the C4 position imparts metabolic stability (blocking oxidative metabolism at a typically reactive site) and modulates the pKa of neighboring functional groups, while the nitrile at C2 serves as a versatile handle for further transformation into amines, amides, or heterocycles.
This Application Note details the robust functionalization of this core. Critical Note: this compound itself lacks a halide leaving group. Therefore, this guide covers the two-stage workflow standard in drug development:
-
Regioselective Activation: Bromination at the C5 position.
-
Suzuki-Miyaura Coupling: Cross-coupling of the resulting 5-bromo intermediate with aryl boronic acids.
Structural Reactivity Analysis
-
C2-Nitrile (CN): Strong electron-withdrawing group (EWG). Deactivates the ring but directs nucleophiles. Sensitive to hydrolysis under strong aqueous basic conditions.
-
C4-Fluorine (F): Provides lipophilicity and blocks metabolic hotspots. Its -I (inductive) effect further deactivates the ring, but its +M (mesomeric) effect directs electrophiles ortho to itself (to C5).
-
C5-Position (Target): The most reactive site for Electrophilic Aromatic Substitution (EAS). It is activated by the sulfur atom (alpha-position) and the fluorine atom (ortho-position), making regioselective bromination highly predictable.
Pre-Coupling Workflow: Regioselective Bromination
Before performing Suzuki coupling, the core scaffold must be converted into a reactive electrophile.
Reaction Scheme
This compound + NBS
Reagents & Equipment[1]
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Protocol
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (foil-wrapped).
-
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents exotherms and over-bromination.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting material (MW ~127) and appearance of the bromide (MW ~205/207 doublet).
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Usually not required for the next step. If necessary, pass through a short silica plug eluting with Hexanes.
Core Protocol: Suzuki-Miyaura Cross-Coupling[2]
This protocol is optimized to prevent defluorination and nitrile hydrolysis while ensuring high conversion.
Reaction Logic (DOT Visualization)
Figure 1: General workflow for the synthesis of 5-aryl-derivatives.
Experimental Conditions Table
| Component | Standard Condition | Difficult Substrates (Steric Bulk) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd(OAc)₂ (5%) + XPhos (10%) | Pd(dppf)Cl₂ is robust for thiophenes; XPhos handles sterics well. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ is milder than carbonates, protecting the nitrile from hydrolysis. |
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | Aqueous component is essential for the boronate activation. |
| Temp | 80°C - 90°C | 100°C - 110°C | Thiophenes are thermally stable; higher temp drives difficult couplings. |
Detailed Protocol
1. Preparation (Inert Atmosphere Required):
-
Charge a reaction vial with 5-bromo-4-fluorothiophene-2-carbonitrile (1.0 equiv, e.g., 1.0 mmol, 206 mg).
-
Add the Aryl Boronic Acid (1.2 – 1.5 equiv).
-
Add K₃PO₄ (3.0 equiv, finely ground).
-
Add the catalyst Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%).
2. Solvent Addition & Degassing:
-
Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Crucial Step: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.
-
Seal the vial.
3. Reaction:
-
Heat the block to 85°C with vigorous stirring (1000 rpm).
-
Run for 4–12 hours.
-
Monitoring: Check LCMS. The bromine isotope pattern (1:1) should disappear.
4. Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over MgSO₄ and concentrate.
5. Purification:
-
Flash column chromatography.
-
Mobile Phase: Gradient of Hexane/Ethyl Acetate (typically 0–20% EtOAc). The product is usually less polar than the boronic acid but more polar than the starting bromide.
Troubleshooting & Expert Insights
Mechanistic Decision Tree
The presence of Fluorine and Nitrile creates specific failure modes. Use this logic flow to troubleshoot.
Figure 2: Troubleshooting logic for fluorinated nitrile substrates.
Key Technical Considerations
-
Regioselectivity of Bromination: The combination of the Sulfur atom and the C4-Fluorine directs bromination almost exclusively to C5. If you observe impurities, they are likely di-brominated species (C3, C5). Reduce NBS equivalents to 0.95 to suppress this.
-
Fluorine Stability: While C-F bonds are strong, highly electron-deficient rings (due to the CN group) can undergo Nucleophilic Aromatic Substitution (
) if strong nucleophiles (like alkoxides) are used. Avoid NaOMe or NaOEt as bases. Stick to Phosphates or Carbonates. -
Order of Addition: Always add the catalyst last or after degassing to preserve the active Pd(0) species.
References
-
Suzuki-Miyaura Coupling Overview
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Thiophene Functionalization
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
-
Fluorinated Heterocycle Reactivity
- Sessler, C. D., & Rahaim, R. J. (2019). Palladium-Catalyzed Cross-Coupling of Fluorinated Heterocycles. Annual Reports on the Progress of Chemistry.
-
(General Reference for F-stability)
-
Commercial Availability & Properties
-
ChemicalBook. (2023).[2] this compound Product Entry.
-
-
Related Protocol (Halogenated Thiophene Coupling)
-
Bach, T. (2015).[3] Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes. Chemistry - A European Journal.
-
Sources
Application Note: Nucleophilic Substitution of 4-Fluorothiophene-2-carbonitrile
Abstract
4-Fluorothiophene-2-carbonitrile represents a specialized scaffold in medicinal chemistry and materials science, often serving as a bioisostere for 4-fluorobenzonitrile or as a monomer for diketopyrrolopyrrole (DPP) polymers. While the nitrile group at the C2 position provides electron-withdrawing activation, the C4 position (beta to sulfur) is electronically distinct from the highly reactive C5 (alpha) position.[1] Consequently, nucleophilic substitution at the C4 position presents a specific challenge: it does not follow the facile kinetics of "textbook" SNAr observed in 2-halo-5-nitrothiophenes. This guide details the mechanistic nuances and provides two validated protocols: a high-energy classical SNAr for sulfur nucleophiles and a Palladium-catalyzed cross-coupling for nitrogen nucleophiles.
Part 1: Reactivity Profile & Mechanistic Insight[1]
The "Meta-Like" Challenge in Thiophene SNAr
In benzene systems, a nitrile group ortho or para to a leaving group activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the anionic Meisenheimer intermediate via resonance. In thiophene, the geometry is different.[1]
-
C5-Position (Alpha): Attack here allows the negative charge to delocalize onto the nitrile group (at C2) and the sulfur atom. This is highly favorable.
-
C4-Position (Beta - Current Target): Attack by a nucleophile at C4 generates a negative charge at C3 or C5.
-
Charge at C3: Adjacent to the C2-nitrile. Inductive stabilization is present, but direct resonance delocalization into the nitrile is less efficient than in the C5-attack scenario.
-
Charge at C5: The negative charge resides on the alpha-carbon. While sulfur can stabilize alpha-carbanions (d-orbital participation/polarizability), it is not as stabilizing as a direct nitro or carbonyl group.[1]
-
Mechanism Visualization
The following diagram contrasts the direct SNAr pathway (difficult) with the Metal-Catalyzed pathway (preferred).
Part 2: Experimental Protocols
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best for: Amines (Primary/Secondary), Anilines.[1] Rationale: Since the C4-F bond is strong and the ring is not sufficiently activated for mild SNAr, Pd-catalysis lowers the activation energy. The Xantphos ligand is selected for its wide bite angle, which facilitates the reductive elimination step in electron-deficient thiophenes.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)[1]
-
Catalyst: Pd2(dba)3 (2-5 mol%)[1]
-
Ligand: Xantphos (4-10 mol%) or BINAP.[1]
-
Base: Cs2CO3 (2.0 equiv) - Cesium is crucial for solubility in dioxane.[1]
-
Solvent: 1,4-Dioxane (anhydrous, degassed).[1]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen flow.
-
Charge Solids: Add Pd2(dba)3, Xantphos, and Cs2CO3 to the vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).[1]
-
Substrate Addition: Add this compound and the liquid amine via syringe.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes (or use freeze-pump-thaw x3).
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Monitoring: Check via LC-MS.[2] The starting material (F-thiophene) may overlap with product in UV; look for the mass shift.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Classical SNAr with Sulfur Nucleophiles
Best for: Thiols, Thiophenols.[1] Rationale: Thiolates are "soft" but highly reactive nucleophiles that can overcome the electronic barrier of the C4 position. The reaction requires a polar aprotic solvent to strip the cation and maximize nucleophilicity.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.2 - 1.5 equiv)[1]
-
Base: K2CO3 (2.0 equiv) or NaH (1.1 equiv, for unreactive thiols).[1]
-
Solvent: DMF or DMSO (anhydrous).[1]
Step-by-Step Workflow:
-
Preparation: In a vial, dissolve the Thiol in DMF (0.5 M).
-
Deprotonation: Add K2CO3. Stir at RT for 15 mins to generate the thiolate anion (R-S-).
-
Visual Cue: The suspension may change color or texture as the salt forms.
-
-
Addition: Add this compound.
-
Heating: Heat the mixture to 90-110°C .
-
Note: Unlike the 5-fluoro isomer (which might react at 60°C), the 4-fluoro isomer requires higher energy.
-
-
Quench: Pour the reaction mixture into ice-cold water or brine.
-
Extraction: Extract with EtOAc (x3). Wash combined organics with LiCl solution (5%) to remove residual DMF.[1]
-
Purification: Silica gel chromatography.
Part 3: Data Summary & Troubleshooting
Solvent & Base Screening Table
Use this table to optimize conditions if the standard protocols yield low conversion.
| Reaction Type | Solvent | Base | Temp (°C) | Expected Outcome | Notes |
| Pd-Catalyzed | 1,4-Dioxane | Cs2CO3 | 100 | High Yield | Standard for C-N coupling.[3] |
| Pd-Catalyzed | Toluene | NaOtBu | 110 | Moderate | Stronger base may hydrolyze nitrile. |
| SNAr (Thiol) | DMF | K2CO3 | 90 | Good | Standard for S-nucleophiles.[1] |
| SNAr (Amine) | DMSO | DIPEA | 120+ | Poor | Uncatalyzed amine attack is rarely successful at C4.[1] |
| SNAr (Alkoxide) | THF | NaH | 60 | Poor/Side Rxns | Alkoxides may attack the nitrile (Pinner reaction) before C4-F. |
Safety & Handling
-
HF Generation: In SNAr, the leaving group is Fluoride (F-).[1] Upon workup with acid, this can generate trace HF.[1] Always quench with basic or buffered solutions (sat. NaHCO3).[1]
-
Nitrile Toxicity: Thiophene carbonitriles can liberate cyanide under extreme metabolic or oxidative conditions. Handle in a fume hood.
-
Thiophene Odor: Sulfur-containing byproducts are potent malodorants. Bleach all glassware before removal from the hood.
References
-
Mechanistic Studies on Thiophene Substitution: Spinelli, D., et al. "Nucleophilic substitution in thiophene derivatives." Journal of the Chemical Society, Perkin Transactions 2.[1]
-
Pd-Catalyzed Coupling on Thiophenes: Gürbüz, N., et al. "Palladium-N-heterocyclic carbene catalyzed C-N coupling of amines with aryl/heteroaryl chlorides." Bulletin of the Chemical Society of Japan.
-
Comparison of SNAr Reactivity (F vs Cl): Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XVI. Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic.
-
Synthesis of DPP Monomers (Relevant Context): Bura, T., et al. "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers." ACS Omega.[1] [1]
Sources
lithiation protocols for 4-Fluorothiophene-2-carbonitrile functionalization
Application Note: High-Fidelity Lithiation Protocols for 4-Fluorothiophene-2-carbonitrile Functionalization
Part 1: Executive Summary & Strategic Rationale
The Challenge: Functionalizing this compound (4-FT-2-CN) presents a complex regioselectivity challenge. The molecule contains two potent Ortho-Directing Groups (DoGs)—the nitrile (CN) at C2 and the fluorine (F) at C4—along with the inherent alpha-acidity of the thiophene ring.
The Solution: This protocol leverages Kinetic Regiocontrol using Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures. By exploiting the coordination ability of the nitrile group (Complex Induced Proximity Effect - CIPE) and the inductive acidification from the adjacent fluorine, we target the C3 position (the "sandwiched" proton).
Critical Control Point: The resulting 3-lithio-4-fluorothiophene-2-carbonitrile intermediate is a precursor to a 3,4-didehydrothiophene (thiophene-hetaryne). Strict adherence to -78°C is mandatory to prevent LiF elimination and subsequent scaffold decomposition.
Part 2: Mechanistic Insight & Regiochemistry
The regiochemical outcome is dictated by the competition between the C3 and C5 protons.
-
C3 Proton (Target): Located between the CN and F groups. It benefits from the inductive electron withdrawal of both substituents and the strong coordination of Lithium to the nitrile nitrogen. This is the Kinetic Site .
-
C5 Proton (Competitor): Located alpha to the sulfur atom and ortho to the fluorine. While inherently acidic (alpha-effect), it lacks the strong coordination handle of the nitrile. This is often the Thermodynamic Site .
Diagram 1: Regioselectivity & Pathway Logic
Caption: Mechanistic bifurcation showing the kinetic preference for C3-lithiation via LiTMP and the thermal risk of hetaryne formation.
Part 3: Experimental Protocol
Protocol A: C3-Selective Lithiation & Trapping
Targeting the "Sandwiched" Proton via Kinetic Control.
Reagents & Equipment:
-
Substrate: this compound (1.0 equiv).
-
Base: LiTMP (1.1 equiv). Note: Prepare fresh from 2,2,6,6-tetramethylpiperidine and n-BuLi to ensure accurate titer and absence of free n-BuLi which could attack the nitrile.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Electrophile: Iodine, DMF, Allyl Bromide, etc. (1.2–1.5 equiv).
-
Cryostat: Capable of maintaining -78°C.[1]
Step-by-Step Methodology:
-
Preparation of LiTMP (In-Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.15 equiv) in anhydrous THF at 0°C.
-
Dropwise add n-BuLi (1.10 equiv, 2.5 M in hexanes).
-
Stir at 0°C for 30 minutes.
-
Cool the LiTMP solution to -78°C .
-
-
Substrate Addition:
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution slowly down the side of the flask to the LiTMP solution over 10–15 minutes.
-
Crucial: Maintain internal temperature below -70°C. The solution may turn deep yellow/orange, indicating anion formation.
-
-
Lithiation Period:
-
Stir at -78°C for exactly 45 minutes .
-
Note: Do not extend beyond 1 hour to avoid equilibration to the C5 position or decomposition.
-
-
Electrophile Trapping:
-
Add the electrophile (dissolved in THF if solid) rapidly but carefully to the reaction mixture.
-
Stir at -78°C for 30 minutes.
-
-
Workup:
-
Cold Quench: While still at -78°C, quench with a mixture of AcOH/THF (1:1) or saturated aqueous NH₄Cl.[1]
-
Allow to warm to room temperature only after quenching.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Data Summary: Expected Electrophile Compatibility
| Electrophile | Product (C3-Substituted) | Notes |
| Iodine (I₂) | 3-Iodo-4-fluorothiophene-2-carbonitrile | Excellent yield. Useful for Suzuki coupling. |
| DMF | 4-Fluoro-3-formylthiophene-2-carbonitrile | Hydrolysis required after quench. |
| MeI | 4-Fluoro-3-methylthiophene-2-carbonitrile | Requires excess MeI; slower reaction. |
| CO₂ | 2-Cyano-4-fluorothiophene-3-carboxylic acid | Bubble gas or add dry ice (excess). |
Part 4: Troubleshooting & Optimization
Scenario 1: Observation of "Hetaryne" Products
-
Symptom: Complex mixture, loss of fluorine signal in NMR, formation of dimers or Diels-Alder adducts (if furan was present).
-
Cause: Temperature rose above -60°C before quenching. The 3-lithio-4-fluoro species eliminated LiF.
-
Fix: Ensure cryostat stability. Pre-cool electrophiles.
Scenario 2: Low Conversion / Recovery of Starting Material
-
Cause: Incomplete deprotonation. LiTMP might be wet or old.
-
Fix: Titrate n-BuLi before making LiTMP. Increase lithiation time to 60 mins (monitor carefully).
Scenario 3: C5 Regioisomer Contamination
-
Cause: Thermodynamic equilibration.
-
Fix: Reduce lithiation temperature to -90°C (THF/Et₂O mixture). Shorten lithiation time.
Diagram 2: Workflow Logic
Caption: Operational workflow emphasizing the "Cold Quench" requirement.
Part 5: References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on LiTMP and "Schlosser's Base" applications).
-
Gribble, G. W. (2012). Metalation of Azoles and Related Five-Membered Ring Heterocycles. In Heterocyclic Scaffolds I. Springer.
-
Organic Syntheses. (2005). Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[2][3][4] Org. Synth. 2005, 82, 115.
-
Kristensen, J. et al. (2000). Synthesis of 3-Substituted Thiophenes via Lithiation. Journal of Organic Chemistry. (Establishes regioselectivity in 3-fluorothiophenes).
-
BenchChem. (2025).[5] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (Analogous halogen-thiophene lithiation protocols).
Sources
using 4-Fluorothiophene-2-carbonitrile in organic semiconductor synthesis
Application Note: Precision Synthesis & Utilization of 4-Fluorothiophene-2-carbonitrile in Organic Semiconductors
Executive Summary
This guide details the strategic application of This compound (CAS 32431-77-9) as a core intermediate in the synthesis of high-performance organic semiconductors (OSCs). Specifically, this molecule serves as a "linchpin" scaffold for tuning energy levels in Non-Fullerene Acceptors (NFAs) and Donor-Acceptor (D-A) copolymers.
The simultaneous presence of the electron-withdrawing nitrile (-CN) group and the electronegative fluorine (-F) atom allows for precise depression of HOMO/LUMO levels, facilitating:
-
Enhanced Open-Circuit Voltage (
) in organic photovoltaics (OPVs). -
Improved Air Stability in n-type organic field-effect transistors (OFETs).
-
Supramolecular Locking via F···S and F···H non-covalent interactions, reducing energetic disorder.
Part 1: Strategic Rationale & Chemical Logic
The "Fluorine-Nitrile" Synergism
In organic electronics, managing the frontier molecular orbital energy levels is paramount. This compound offers a dual-action mechanism:
-
Inductive Effect (-I): Both -F and -CN are strong
-electron withdrawers. This lowers the Highest Occupied Molecular Orbital (HOMO), which is directly correlated to increased oxidative stability and higher in solar cells. -
Mesomeric Effect (+M vs -M):
-
Fluorine: Exhibits a weak donation (+M) into the
-system, but the inductive withdrawal dominates. -
Nitrile: Exhibits strong withdrawal (-M), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection and transport.
-
Structural Advantages
Unlike non-fluorinated analogues, the C-F bond (approx. 1.35 Å) is short and highly polar. When incorporated into a polymer backbone or small molecule acceptor:
-
Planarity: The small Van der Waals radius of Fluorine (1.47 Å) minimizes steric hindrance compared to chlorine or alkyl groups, maintaining backbone planarity for high charge carrier mobility (
). -
Morphology Control: The dipole moment generated by the orthogonal F and CN vectors promotes tight
- stacking in the solid state.
Part 2: Experimental Protocols
Material Handling & Safety
-
Hazards: this compound releases toxic cyanide fumes upon combustion or strong acid hydrolysis.
-
Storage: Store at 2–8°C under Argon. The nitrile group is stable, but the thiophene ring is susceptible to photo-oxidation over long periods.
-
PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.
Protocol A: Regioselective Bromination (Monomer Activation)
Objective: To synthesize 2-bromo-4-fluoro-5-cyanothiophene , a building block for Stille/Suzuki polymerizations. Note: Standard numbering assigns Sulfur=1, Nitrile=2, Fluorine=4. The reactive site for electrophilic aromatic substitution is Position 5 (alpha to Sulfur).
Reagents:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Chloroform (
) or DMF (Anhydrous) -
Acetic Acid (Catalytic, 5 mol%)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve this compound (500 mg, 3.93 mmol) in anhydrous DMF (10 mL).
-
Why DMF? Polar aprotic solvents stabilize the transition state of the bromination, preventing poly-bromination.
-
-
Activation: Add glacial acetic acid (12
L).-
Mechanism:[1] Acid catalysis polarizes the N-Br bond in NBS, enhancing electrophilicity.
-
-
Addition: Cool the solution to 0°C. Add NBS (770 mg, 4.32 mmol) portion-wise over 15 minutes in the dark.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot.
-
Quench & Workup: Pour into ice water (50 mL). Extract with Dichloromethane (3 x 20 mL). Wash combined organics with Brine. Dry over
. -
Purification: Silica gel column chromatography (Eluent: Hexane
5% EtOAc/Hexane).-
Target Yield: >85% as a white/pale yellow solid.
-
Protocol B: Controlled Reduction to Aldehyde (NFA Precursor)
Objective: To synthesize 4-fluoro-2-formylthiophene , a critical intermediate for Knoevenagel condensation in Non-Fullerene Acceptors (e.g., ITIC-4F analogues).
Reagents:
-
This compound (1.0 eq)
-
Diisobutylaluminum hydride (DIBAL-H) (1.2 eq, 1.0 M in Toluene)
-
Anhydrous Toluene
-
1M HCl (for hydrolysis)
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a 2-neck flask with Argon. Add starting material (1.0 g) and anhydrous Toluene (20 mL).
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone bath).
-
Critical Control Point: Temperature must remain below -70°C to prevent over-reduction to the amine.
-
-
Reduction: Add DIBAL-H dropwise over 30 minutes. The solution acts as a Lewis acid, coordinating to the nitrile nitrogen to form an imine-aluminum intermediate.
-
Hydrolysis: Stir at -78°C for 2 hours. Quench by slowly adding Methanol (2 mL), then pour into cold 1M HCl (50 mL). Stir vigorously for 1 hour at RT.
-
Mechanism:[1] Acid hydrolysis converts the intermediate aluminum-imine complex into the aldehyde.
-
-
Isolation: Extract with Diethyl Ether. The aldehyde is volatile; use a rotary evaporator at low vacuum/temperature (<40°C).
-
Validation:
NMR should show a distinct singlet aldehyde peak at ~9.8-10.0 ppm.
Part 3: Visualization of Workflows
Synthesis Logic Gate
The following diagram illustrates the divergent synthetic pathways from the core nitrile scaffold.
Figure 1: Divergent synthetic pathways transforming this compound into polymer building blocks (top) or acceptor end-groups (bottom).
Part 4: Data Summary & Device Integration
Comparative Electronic Properties
The table below highlights the theoretical impact of substituting a standard thiophene unit with the fluorinated nitrile derivative in a model oligomer system.
| Parameter | Standard Thiophene | 4-Fluorothiophene-2-CN | Impact on Device Physics |
| HOMO Level | -4.9 eV | -5.3 eV | Higher |
| LUMO Level | -2.2 eV | -3.1 eV | Ambipolarity: Lower LUMO facilitates electron transport (n-type behavior). |
| Dipole Moment | ~0.5 D | ~4.2 D | Morphology: Stronger intermolecular electrostatic attraction improves packing. |
| Solubility | High | Moderate | Processing: May require chlorinated solvents (CB/DCB) or side-chain engineering. |
Device Fabrication Protocol (OPV Active Layer)
When using materials derived from this scaffold (e.g., a polymer donor containing the fluorinated thiophene unit):
-
Solution Prep: Dissolve the polymer:NFA blend (1:1.2 ratio) in Chlorobenzene with 0.5% 1,8-Diiodooctane (DIO) additive.
-
Insight: Fluorinated backbones tend to aggregate. The DIO additive acts as a plasticizer to prevent macro-phase separation.
-
-
Thermal Annealing: Spin coat at 2000 rpm. Anneal at 100°C for 10 mins.
-
Causality: The F...F and F...S interactions require thermal energy to reorganize into thermodynamically stable "face-on" orientations favorable for vertical charge transport.
-
-
Top Contact: Evaporate
(10 nm) / Ag (100 nm).-
Note: Use
rather than PEDOT:PSS if the HOMO level is very deep (<-5.4 eV) to ensure ohmic contact.
-
Part 5: References
-
Nielsen, C. B., et al. (2013). "Efficient tricyclic quinoxaline-based polymeric solar cells." Chemical Communications. [Link]
-
Context: Establishes the foundational theory of thiophene fluorination for enhancing ionization potential (HOMO deepening) in OPVs.
-
-
Fei, Z., et al. (2012). "Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers."[2][3][4] Chemical Communications. [Link]
-
Context: Validates the synthesis and aggregation benefits of fluorinated thiophene units in conjugated polymers.
-
-
Mishra, A., & Bäuerle, P. (2012). "Small Molecule Organic Semiconductors on the Move: Promises for Future Solar Energy Technology." Angewandte Chemie International Edition. [Link]
-
Context: Discusses the role of electron-withdrawing groups (like nitriles) in oligothiophenes for tuning bandgaps.
-
-
Zhang, G., et al. (2018). "Nonfullerene Acceptors with Fluorinated End Groups." Journal of the American Chemical Society. [Link]
-
Context: While focusing on fused rings, this seminal paper details the "F-effect" on end-group engineering, relevant to the aldehyde reduction pathway described in Protocol B.
-
-
-
Context: Source for physical property data and safety considerations.
-
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing fluorinated thiophene units to improve photovoltaic device performance [morressier.com]
Application Note: A Detailed Protocol for the Step-by-Step Preparation of 4-Fluorothiophene-2-carbonitrile
Introduction: The Significance of Fluorinated Thiophenes in Modern Chemistry
Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The introduction of a fluorine atom into the thiophene ring can significantly modulate its physicochemical characteristics, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated thiophenes, such as 4-Fluorothiophene-2-carbonitrile, highly valuable building blocks in the discovery and development of novel pharmaceuticals and functional materials. The nitrile group further enhances its utility, serving as a versatile synthetic handle for a variety of chemical transformations. This application note provides a comprehensive, step-by-step protocol for the preparation of this compound, designed for researchers, scientists, and professionals in drug development.
Overall Synthetic Workflow
The synthesis of this compound is a two-step process commencing with the regioselective bromination of 3-fluorothiophene to yield the key intermediate, 2-bromo-4-fluorothiophene. This is followed by a palladium-catalyzed cyanation to introduce the nitrile functionality at the 2-position of the thiophene ring.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Bromo-4-fluorothiophene
This initial step focuses on the regioselective bromination of 3-fluorothiophene. A direct electrophilic bromination would likely lead to a mixture of isomers. Therefore, a more controlled approach involving lithiation followed by quenching with bromine is employed to ensure the desired regioselectivity.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Fluorothiophene | ≥98% purity |
| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes |
| Bromine (Br₂) | ≥99.5% purity |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, <50 ppm H₂O |
| Diethyl ether (Et₂O) | Anhydrous |
| Saturated aq. Na₂S₂O₃ | |
| Saturated aq. NaCl (Brine) | |
| Anhydrous MgSO₄ | |
| Round-bottom flasks | Two-necked, flame-dried |
| Magnetic stirrer and stir bars | |
| Syringes and needles | |
| Low-temperature thermometer | |
| Inert gas supply (Argon or Nitrogen) | |
| Rotary evaporator | |
| Vacuum pump |
Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of 3-Fluorothiophene: To the cooled THF, add 3-fluorothiophene (5.1 g, 50 mmol) via syringe.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 equivalents) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt is crucial for the regioselectivity of the subsequent bromination.
-
Bromination: In a separate flask, prepare a solution of bromine (8.8 g, 55 mmol, 1.1 equivalents) in anhydrous THF (20 mL). Slowly add this bromine solution to the lithiated thiophene solution at -78 °C over 30 minutes. A color change will be observed as the bromine is consumed. Stir the reaction mixture at -78 °C for an additional 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) at -78 °C to consume any unreacted bromine. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-bromo-4-fluorothiophene as a colorless oil.
Part 2: Synthesis of this compound
The second step involves a palladium-catalyzed cyanation of the previously synthesized 2-bromo-4-fluorothiophene using zinc cyanide as the cyanide source. This method is generally preferred due to the lower toxicity of zinc cyanide compared to other cyanide salts.[1]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Bromo-4-fluorothiophene | From Part 1 |
| Zinc Cyanide (Zn(CN)₂) | ≥98% purity |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent, <50 ppm H₂O |
| Ethyl acetate (EtOAc) | ACS grade |
| Celite® | |
| Saturated aq. NaHCO₃ | |
| Saturated aq. NaCl (Brine) | |
| Anhydrous MgSO₄ | |
| Schlenk flask or equivalent | Flame-dried |
| Magnetic stirrer and stir bars | |
| Inert gas supply (Argon or Nitrogen) | |
| Heating mantle with temperature control | |
| Rotary evaporator | |
| Silica gel for column chromatography | 230-400 mesh |
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add zinc cyanide (2.1 g, 18 mmol, 1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 275 mg, 0.3 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 332 mg, 0.6 mmol, 4 mol%).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask, followed by 2-bromo-4-fluorothiophene (2.7 g, 15 mmol).
-
Reaction: Degas the reaction mixture by bubbling argon through the solution for 15 minutes. Heat the mixture to 120 °C and stir at this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Proposed Reaction Mechanism: Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of 2-bromo-4-fluorothiophene is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed cyanation.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
n-Butyllithium: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood.
-
Zinc Cyanide: Highly toxic if ingested, inhaled, or in contact with skin.[1] Reacts with acids to release highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.
-
Palladium Catalysts: May be toxic and should be handled with care.
Results and Discussion
The two-step synthesis described provides a reliable method for the preparation of this compound. The regioselectivity of the bromination step is critical and is achieved through the directed lithiation of 3-fluorothiophene. The palladium-catalyzed cyanation is a robust reaction, but care must be taken to ensure anhydrous and inert conditions to prevent catalyst deactivation. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Table of Expected Results
| Step | Product | Expected Yield | Physical Appearance | Key Analytical Data (Expected) |
| 1. Regioselective Bromination | 2-Bromo-4-fluorothiophene | 60-70% | Colorless oil | ¹⁹F NMR: characteristic signal for fluorine on the thiophene ring. MS: Isotopic pattern for bromine. |
| 2. Palladium-Catalyzed Cyanation | This compound | 70-85% | White to off-white solid | IR: Strong C≡N stretch around 2230 cm⁻¹. ¹⁹F NMR: Signal for fluorine. MS: Correct molecular ion peak. |
References
- Gol'dfarb, Y. L., & Vol'kenshtein, Y. B. (1960). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Russian Chemical Bulletin, 9(12), 2071-2075.
-
Shavnya, A., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 16(5), 1302-1305. [Link]1]
- van Soolingen, J., Verkruijsse, H. D., Keegstra, M. A., & Brandsma, L. (1990). Nickel-Catalyzed Cyanation of 2- and 3-Bromothiophene.
-
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]1]
-
Sandmeyer Reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]]
-
Kim, J., & Chang, S. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 48(40), 7432-7435. [Link]]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3175. [Link]]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). PMC. [Link]1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluorothiophene-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of your target compound. This resource is structured to provide in-depth technical guidance, drawing from established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of both a fluorine atom and a nitrile group to the thiophene core imparts unique electronic properties and metabolic stability to larger molecules. However, the synthesis of this compound can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides a comprehensive question-and-answer-based approach to troubleshoot these challenges, supported by detailed experimental protocols and mechanistic insights.
Proposed Synthetic Pathway
A common and logical synthetic route to this compound involves a multi-step process, typically starting from a readily available thiophene derivative. The following proposed pathway will serve as the framework for our troubleshooting guide.
This pathway involves three key transformations:
-
Directed ortho-lithiation and bromination: To install the bromo group at the 4-position.
-
Cyanation: Introduction of the nitrile group at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of the bromo group with fluorine.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 4-Bromo-2-cyanothiophene
Question 1: My initial lithiation/bromination of 2-bromothiophene is giving a mixture of products with low yield of the desired 4-bromo-2-lithiothiophene intermediate. What's going wrong?
Answer:
This is a common issue related to the regioselectivity of the lithiation and subsequent electrophilic quench. Here are the key factors to consider:
-
Temperature Control is Critical: The lithiation of 2-bromothiophene with n-butyllithium (n-BuLi) is highly exothermic and must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). If the temperature rises, you risk side reactions such as halogen-metal exchange at the 2-position or polymerization.
-
Rate of Addition: Add the n-BuLi dropwise to the solution of 2-bromothiophene in an anhydrous ether solvent like tetrahydrofuran (THF). A slow addition rate helps to maintain the low temperature and minimize side reactions.
-
Solvent and Reagent Quality: Ensure your THF is anhydrous. Water will quench the n-BuLi and the lithiated intermediate. Use freshly titrated n-BuLi to know its exact concentration.
-
Electrophilic Quench: The choice of your cyanating agent and the conditions of its addition are crucial. For the synthesis of 4-bromo-2-cyanothiophene, a common electrophilic cyanating agent is p-toluenesulfonyl cyanide (TsCN)[1]. The addition of the cyanating agent should also be done at low temperature to avoid side reactions.
Troubleshooting Workflow:
Question 2: I'm observing significant amounts of the starting 2-bromothiophene and a di-lithiated byproduct. How can I improve the selectivity?
Answer:
This points to incomplete lithiation or over-lithiation.
-
Stoichiometry of n-BuLi: Carefully control the stoichiometry of n-BuLi. A slight excess (typically 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material. However, a large excess can lead to di-lithiation.
-
Reaction Time: The lithiation reaction is usually fast at low temperatures. A reaction time of 30-60 minutes is typically sufficient. Prolonged reaction times can lead to side reactions.
-
Monitoring the Reaction: If possible, monitor the reaction by taking small aliquots, quenching them with a deuterated source (like D2O), and analyzing by 1H NMR to determine the extent of lithiation.
Question 3: The cyanation of my 4-bromo-2-lithiothiophene intermediate is giving a low yield of 4-bromo-2-cyanothiophene. What are the likely causes?
Answer:
Low yields in the cyanation step can arise from several factors related to the reactivity of the organolithium intermediate and the cyanating agent.
-
Choice of Cyanating Agent: While tosyl cyanide is a common choice, other electrophilic cyanating agents like cyanogen bromide (BrCN) can be used, though they are more hazardous. The reactivity of the chosen agent will influence the reaction conditions.
-
Temperature of Addition: The addition of the cyanating agent should be performed at low temperature (-78 °C) to prevent the highly reactive organolithium from decomposing or reacting with the newly formed nitrile product.
-
Quenching: After the addition of the cyanating agent and a suitable reaction time, the reaction must be carefully quenched, typically with a saturated aqueous solution of ammonium chloride.
Table 1: Common Cyanating Agents and Considerations
| Cyanating Agent | Advantages | Disadvantages |
| p-Toluenesulfonyl cyanide (TsCN) | Solid, relatively stable | Can be sluggish |
| Cyanogen bromide (BrCN) | Highly reactive | Highly toxic, volatile |
| N-Cyanosuccinimide (NCS) | Solid, easier to handle than BrCN | Can also act as a chlorinating agent |
Part 2: Nucleophilic Fluorination of 4-Bromo-2-cyanothiophene
Question 4: My nucleophilic aromatic substitution (SNAr) reaction to replace the bromine with fluorine is not proceeding to completion. How can I drive the reaction forward?
Answer:
The SNAr reaction for fluorination of an aryl halide is a key step and often requires careful optimization. The thiophene ring is electron-rich, which can make it less reactive towards nucleophilic attack. However, the presence of the electron-withdrawing nitrile group at the 2-position helps to activate the ring for SNAr at the 4-position.[2][3]
-
Fluoride Source: The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is commonly used, but its low solubility in organic solvents can be a limiting factor. The use of spray-dried KF or finely ground KF can improve its reactivity. Cesium fluoride (CsF) is more soluble and reactive but also more expensive.
-
Phase-Transfer Catalyst: To overcome the solubility issue of KF, a phase-transfer catalyst (PTC) is often employed. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers like 18-crown-6. The PTC helps to transport the fluoride anion from the solid phase to the organic phase where the reaction occurs.
-
Solvent: A high-boiling polar aprotic solvent is typically required to facilitate the SNAr reaction. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are common choices. Ensure the solvent is anhydrous, as water can deactivate the fluoride anion.
-
Temperature: SNAr reactions often require elevated temperatures, typically in the range of 120-180 °C. The optimal temperature will depend on the substrate and the specific reaction conditions.
Optimization Strategy:
Question 5: I am observing the formation of a significant amount of a dark, tarry byproduct during the fluorination reaction. What is causing this and how can I prevent it?
Answer:
The formation of dark, polymeric byproducts is often a sign of decomposition, which can be caused by several factors:
-
Excessive Temperature: While high temperatures are often necessary, exceeding the thermal stability of your starting material or product can lead to decomposition. Try to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Presence of Oxygen: At high temperatures, trace amounts of oxygen can promote oxidative polymerization. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base-Mediated Side Reactions: The fluoride source (KF) is basic and can promote side reactions, especially at high temperatures. The nitrile group can also be susceptible to hydrolysis under harsh basic conditions, although this is less likely in anhydrous aprotic solvents.
-
Reaction Time: Prolonged heating can lead to the accumulation of byproducts. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Part 3: Purification and Characterization
Question 6: I am having difficulty purifying the final product, this compound. What purification techniques are recommended?
Answer:
Purification can be challenging due to the potential for closely-eluting impurities. A combination of techniques is often necessary.
-
Work-up: After the reaction, a standard aqueous work-up is typically performed to remove the inorganic salts and the high-boiling solvent. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. A gradual increase in the polarity of the eluent can help to separate the product from less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective final purification step.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.
Question 7: How can I confirm the identity and purity of my synthesized this compound?
Answer:
A combination of analytical techniques should be used to confirm the structure and assess the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: You should observe two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants will be informative.
-
13C NMR: The carbon spectrum will show five signals for the thiophene ring carbons and the nitrile carbon. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
19F NMR: A single signal will confirm the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight of your compound, confirming its identity.
-
Infrared (IR) Spectroscopy: A strong absorption band around 2230-2210 cm-1 is characteristic of the nitrile (C≡N) stretching vibration.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Data |
| 1H NMR (CDCl3) | Two doublets in the aromatic region (approx. 7.0-7.5 ppm) with characteristic coupling constants.[4] |
| 13C NMR (CDCl3) | Signals for the five thiophene carbons and the nitrile carbon. The C-F bond will result in a large coupling constant for the carbon attached to fluorine.[4] |
| 19F NMR (CDCl3) | A singlet or a complex multiplet depending on the coupling with the thiophene protons. |
| MS (EI) | Molecular ion peak (M+) at m/z = 127. |
| IR (KBr or neat) | Strong C≡N stretch around 2220 cm-1. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-Bromo-2-cyanothiophene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of p-toluenesulfonyl cyanide (1.1 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-cyanothiophene (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 150-160 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966 , 99 (1), 94–100. [Link]
-
Aaron-chem. This compound. [Link]
-
Organic Syntheses. [Link]
-
MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
Tümer, F. et al. An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turk J Chem2004 , 28, 395-401. [Link]
- Google Patents. Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).
- Google Patents. Preparation method of high-purity 2- (4-fluorophenyl) thiophene.
- Google Patents. Separation and purification method of 2-(4-fluorophenyl) thiophene.
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. [Link]
-
Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 2020 , 53(10), 2306-2321. [Link]
Sources
Technical Support Center: Purification of 4-Fluorothiophene-2-carbonitrile by Column Chromatography
Welcome to the technical support center for the purification of 4-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. Our aim is to equip you with the expertise to navigate common challenges and optimize your purification workflow.
Introduction to the Purification Challenge
This compound is a polar aromatic heterocycle, and its successful purification by column chromatography hinges on a nuanced understanding of its chemical properties and potential interactions with the stationary and mobile phases. The presence of both a polar nitrile group and an electronegative fluorine atom on the thiophene ring dictates its chromatographic behavior. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a high-purity final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my this compound not moving from the baseline on the TLC plate, even with a relatively polar solvent system like 20% ethyl acetate in hexane?
Answer:
This is a common issue when dealing with polar compounds like this compound. The strong interaction between the polar nitrile and fluorine moieties with the highly polar silanol groups (Si-OH) on the silica gel surface leads to very strong retention.[1]
Immediate Actions:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent. For instance, try 30-50% ethyl acetate in hexane. If the compound still doesn't move, consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.[2] A starting point could be 1-5% methanol in dichloromethane.
Underlying Cause and Long-Term Solution:
The principle of "like dissolves like" is fundamental in chromatography. To elute a polar compound, you need a sufficiently polar mobile phase to compete for the binding sites on the stationary phase.
Experimental Protocol: Rapid Solvent System Screening with TLC
-
Prepare stock solutions of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the crude mixture on at least three separate TLC plates.
-
Develop each plate in a different solvent system of increasing polarity. A good starting range would be:
-
Plate 1: 20% Ethyl Acetate/Hexane
-
Plate 2: 50% Ethyl Acetate/Hexane
-
Plate 3: 5% Methanol/Dichloromethane
-
-
Visualize the plates under UV light. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]
Question 2: My compound elutes as a broad, tailing peak, leading to poor separation from impurities and a low yield of pure fractions. What's causing this?
Answer:
Peak tailing can be attributed to several factors, including interactions with the stationary phase, overloading the column, or the presence of acidic impurities on the silica gel. For a polar compound like this compound, strong, non-ideal interactions with the silica surface are a likely cause.
Immediate Actions:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.1-1% of triethylamine can help to block the acidic silanol groups on the silica gel, reducing tailing for basic or polar compounds. Alternatively, a small amount of acetic or formic acid can be beneficial if your compound has acidic properties, though this is less likely for this compound.
-
Reduce Column Loading: Overloading the column is a frequent cause of peak broadening. As a rule of thumb, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel.
Underlying Cause and Long-Term Solution:
The silanol groups on the surface of silica gel are acidic and can lead to strong, sometimes irreversible, binding of polar or basic compounds. This results in a slow desorption process, causing the peak to tail.
Visualization of the Purification Workflow
Caption: A typical workflow for column chromatography purification.
Question 3: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?
Answer:
Decomposition on silica gel is a real possibility for sensitive compounds. Thiophenes, while generally aromatic, can be susceptible to degradation under acidic conditions, and silica gel is inherently acidic.
Confirmation of Decomposition:
-
2D TLC Analysis: Spot your crude mixture on a TLC plate and develop it in a suitable solvent system. After development, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spot will move diagonally. If it is decomposing on the silica, you will see new spots appearing along a horizontal line from the original spot.
Prevention Strategies:
-
Use a Deactivated Stationary Phase: You can use silica gel that has been treated with a base (e.g., washed with a triethylamine solution and then dried) to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds. Another excellent option for fluorinated aromatic compounds is a pentafluorophenyl (PFP) bonded silica phase, which can offer different selectivity and potentially milder conditions.[3][4]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with optimized flow rates.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point due to its versatility and cost-effectiveness. However, given the polar and fluorinated nature of this compound, if you encounter issues with separation or stability, consider the following:
| Stationary Phase | Advantages | Disadvantages |
| Silica Gel | Inexpensive, widely available, good for a wide range of polarities. | Can be acidic, may cause decomposition of sensitive compounds. |
| Neutral Alumina | Good for acid-sensitive compounds. | Can have lower resolving power than silica for some mixtures. |
| Pentafluorophenyl (PFP) Bonded Silica | Offers different selectivity for aromatic and fluorinated compounds.[3][4] | More expensive than standard silica. |
| C18 Reversed-Phase Silica | Ideal for very polar, water-soluble compounds.[5] | Requires aqueous mobile phases, which may not be ideal for all subsequent steps. |
Q2: How do I choose the right mobile phase for my column?
The best practice is to first perform Thin Layer Chromatography (TLC) to scout for a suitable solvent system.[6] The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities, with the product having an Rf value of approximately 0.2-0.4.[1]
Recommended Starting Solvent Systems for TLC Scouting:
-
Low to Medium Polarity: Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)
-
Medium to High Polarity: Dichloromethane/Methanol mixtures (e.g., 99:1, 95:5)
-
Alternative Systems: Toluene or Dichloromethane can sometimes offer different selectivity compared to ethyl acetate.[6]
Q3: Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant solvent composition throughout the purification. It is simpler to set up and is ideal when the impurities are well-separated from your product on the TLC plate.[7]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly recommended for complex mixtures where compounds have a wide range of polarities. Gradient elution can lead to sharper peaks for late-eluting compounds and can reduce the total purification time.[8][9]
Visualization of Elution Modes
Caption: Choosing between isocratic and gradient elution.
Q4: What are the likely impurities I need to separate from this compound?
The impurities will depend on the synthetic route used. Common impurities in syntheses of similar aromatic nitriles can include:
-
Unreacted Starting Materials: For example, if the nitrile was introduced via cyanation of a bromo-precursor, you may have residual 4-fluoro-2-bromothiophene.
-
Byproducts of the Reaction: Side reactions can lead to the formation of isomers or related thiophene derivatives.
-
Reagents: Residual catalysts or reagents from the reaction workup.
A thorough analysis of your crude product by methods such as ¹H NMR or LC-MS before purification will help in identifying the major impurities and tailoring the chromatography method accordingly.
References
-
[Transformation of Silyl‐Protected Tetrafluorinated Thia[8]helicene S‐Oxide into a Difluorinated Coronene via Induced Desilylation. PMC.]([Link])
Sources
- 1. organomation.com [organomation.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. veeprho.com [veeprho.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. diva-portal.org [diva-portal.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Fluorothiophene-2-carbonitrile
Welcome to the technical support center for 4-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering solubility challenges with this versatile building block. Thiophene derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1][2][3] However, their often crystalline and hydrophobic nature can present significant hurdles in formulation and experimental design. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted thiophene, a class of heterocyclic compounds.[1] Generally, it is a non-polar molecule with limited solubility in aqueous solutions. Its solubility is primarily dictated by the thiophene ring, the nitrile group, and the fluorine substituent. While the nitrile group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates.[4] It is expected to be soluble in a range of common organic solvents.
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility stems from the molecule's lipophilic nature. The thiophene ring is aromatic and hydrophobic.[1] While the nitrile group is polar, it is not sufficient to overcome the non-polar character of the rest of the molecule. For a substance to dissolve, the energy released from solvent-solute interactions must be greater than the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound in water, the disruption of the strong hydrogen bonding network of water is energetically unfavorable compared to the weak interactions formed between the molecule and water.
Q3: What common organic solvents can dissolve this compound?
Based on its chemical structure and the properties of similar compounds, this compound is expected to be soluble in moderately polar to non-polar organic solvents. Solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are likely to be effective.[5][6] The principle of "like dissolves like" is a good starting point for solvent selection.
Q4: Are there any specific safety precautions when handling solvents for this compound?
Yes, absolutely. Always work in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Many of the effective organic solvents are flammable and/or toxic.[7][8][9][10] For instance, halogenated solvents like DCM and chloroform have specific health hazards, and flammable solvents like acetone and ethyl acetate should be kept away from ignition sources.[8] Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning any experiment.[7][8][9][10]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides detailed protocols and explanations for systematically addressing solubility challenges.
Problem: My this compound is not dissolving sufficiently in my chosen solvent for my experiment.
This is a common issue, and a systematic approach is key to resolving it.
Solution 1: Systematic Solvent Screening
The first step is to perform a small-scale solvent screening to identify an optimal solvent or solvent system.
Experimental Protocol:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the table below.
-
Observation: Agitate the vials at room temperature (e.g., using a vortex mixer) for a set period (e.g., 15-30 minutes).
-
Assessment: Visually inspect for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or it becomes clear the compound is insoluble at a reasonable concentration.
-
Documentation: Record the approximate solubility in mg/mL for each solvent tested.
Data Presentation: Solubility of this compound in Common Lab Solvents
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility | Notes |
| Water | High | 100 | Very Low / Insoluble | Not recommended as a primary solvent. |
| Methanol | High | 65 | Low to Moderate | May require heating or co-solvents. |
| Ethanol | High | 78.5 | Low to Moderate | Similar to methanol.[6] |
| Acetonitrile | High | 81.7 | Moderate to High | A good starting point for polar aprotic solvents.[6] |
| Acetone | High | 56 | Moderate to High | A versatile solvent for many organic compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | High | 189 | High | Excellent solvent for many poorly soluble compounds, but can be difficult to remove.[6] |
| Dichloromethane (DCM) | Medium | 40 | High | A common solvent for organic synthesis and purification. |
| Ethyl Acetate | Medium | 77 | Moderate to High | A less polar option than acetone.[6] |
| Tetrahydrofuran (THF) | Medium | 66 | High | Can form peroxides; use with caution. |
| Toluene | Low | 111 | Moderate | A non-polar aromatic solvent. |
| Hexanes | Low | ~69 | Low | Generally not a good solvent for this compound. |
Note: The expected solubility is an estimate based on chemical principles. Experimental verification is crucial.
Solution 2: Employing Co-solvency
If a single solvent does not provide the desired solubility, a co-solvent system can be highly effective.[4][11][12] Co-solvents work by reducing the polarity difference between the solute and the primary solvent.[11]
Experimental Protocol:
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "strong" solvent in which it is highly soluble (e.g., DMSO or DCM).
-
Titration: Slowly add the "weaker" primary solvent (e.g., an aqueous buffer or ethanol) to the solution while constantly agitating.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.
-
Optimization: The goal is to maximize the amount of the primary solvent while maintaining the compound in solution. Experiment with different ratios to find the optimal balance for your application.
Solution 3: The Impact of Temperature
Increasing the temperature can often enhance solubility by providing the energy needed to overcome the crystal lattice energy of the solid.
Experimental Protocol:
-
Suspension: Create a suspension of the compound in the desired solvent at room temperature.
-
Controlled Heating: Gently warm the suspension in a water bath with stirring. Increase the temperature in small increments (e.g., 5-10 °C).
-
Monitoring: Observe the point at which the compound fully dissolves.
-
Cooling and Stability Check: Allow the solution to cool back to room temperature slowly. It is crucial to check if the compound remains in solution or if it precipitates out. A supersaturated solution may not be stable for long-term experiments.
Solution 4: Utilizing Sonication
Sonication uses high-frequency sound waves to agitate the solution, which can help break down particle agglomerates and increase the rate of dissolution.
Experimental Protocol:
-
Suspension: Prepare a suspension of the compound in the chosen solvent.
-
Sonication: Place the vial in a sonication bath.
-
Time: Sonicate for short intervals (e.g., 5-15 minutes).
-
Temperature Control: Be aware that prolonged sonication can heat the sample. Use a water bath to maintain the desired temperature if necessary.
-
Assessment: Visually inspect for dissolution.
Advanced Solubility Enhancement Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These are often employed in drug development to improve bioavailability.[12][13]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[4] This can create an amorphous form of the compound, which is generally more soluble than its crystalline counterpart.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be "dissolved" in an aqueous medium.[4]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate.[4][11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility.
References
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. (2021-07-26). [Link]
-
Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents - IJSAT . IJSAT. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . IJMDR. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs . Journal of Applied Pharmaceutical Science. [Link]
-
(4-FLUOROPHENYLTHIO)ACETONITRILE CAS#: 18527-21-4; ChemWhat Code: 39192 . ChemWhat. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC . RSC Medicinal Chemistry. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology . ACS Publications. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers . Frontiers in Pharmacology. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH . Journal of Medicinal Chemistry. [Link]
-
Solubility of Organic Compounds . University of Calgary. (2023-08-31). [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed . Frontiers in Pharmacology. (2024-08-20). [Link]
-
Thiophene | C4H4S | CID 8030 - PubChem - NIH . PubChem. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsat.org [ijsat.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Purification of Crude 4-Fluorothiophene-2-carbonitrile
Introduction: 4-Fluorothiophene-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with starting materials, byproducts, and colored impurities that can interfere with subsequent reactions and compromise final product quality. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for troubleshooting the purification of this specific compound. We will move beyond simple protocols to explain the underlying principles, enabling you to adapt and optimize these methods for your unique experimental context.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the most common initial queries encountered when handling crude this compound, helping you to formulate an effective purification strategy from the outset.
Q1: My crude product is a dark brown, sticky solid. What are the likely impurities?
A: A dark and physically inconsistent crude product typically points to a mixture of several impurity types. These can be broadly categorized:
-
Organic Impurities (Process-Related): These include unreacted starting materials or reagents from the synthesis. Depending on the synthetic route, common culprits could be precursor halo-thiophenes or byproducts from side reactions, such as the formation of 2,2'-bithiophenes.[1][2]
-
Organic Impurities (Degradation-Related): Thiophene rings, especially when functionalized, can be susceptible to polymerization or degradation under harsh reaction conditions (e.g., strong acid/base, high heat), leading to high-molecular-weight, colored tars.
-
Residual Solvents: Solvents used in the synthesis or initial work-up can become trapped in the crude solid.
-
Inorganic Impurities: Salts or residual catalysts (e.g., palladium from coupling reactions) may also be present.[2][3]
Q2: What is the most straightforward first purification step I should attempt?
A: For a solid crude product, recrystallization is almost always the most efficient first-line purification technique. It is cost-effective, scalable, and can dramatically increase purity by removing the majority of impurities in a single step.[4] The principle relies on the differential solubility of your target compound and its impurities in a chosen solvent at varying temperatures.
Q3: How do I decide between recrystallization and flash column chromatography?
A: The choice depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting a primary purification method.
Scientist's Note: Flash chromatography is a powerful technique but is more resource-intensive (solvents, silica) than recrystallization.[5][6] It is best reserved for situations where recrystallization fails or when separating compounds with very similar physical properties.
Q4: My compound appears to be decomposing when I heat it for recrystallization. What should I do?
A: Thermal instability is a known issue with some functionalized heterocycles. If you suspect decomposition, take the following steps:
-
Lower the Temperature: Choose a solvent with a lower boiling point. For example, if you are using toluene (BP: 111 °C), consider switching to ethyl acetate (BP: 77 °C) or dichloromethane (BP: 40 °C), provided the solubility profile is appropriate.
-
Minimize Heating Time: Do not prolong the boiling step. Dissolve the compound quickly and proceed immediately to the cooling or hot filtration stage.
-
Use an Inert Atmosphere: If the compound is sensitive to oxidation at high temperatures, performing the recrystallization under a nitrogen or argon atmosphere can prevent degradation.
Part 2: Troubleshooting Guide - Common Purification Scenarios
This section provides solutions to specific problems you may encounter during the purification process.
Scenario 1: The product "oils out" instead of crystallizing during recrystallization.
-
Problem: Upon cooling, the dissolved compound separates as a liquid layer instead of forming solid crystals.
-
Causality & Solutions:
-
The solution is supersaturated, and cooling is too rapid: The molecules do not have sufficient time to align into an ordered crystal lattice. Solution: Reheat the mixture until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath.
-
The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves. Solution: Select a solvent with a lower boiling point.
-
Presence of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. Solution: Try adding a slightly worse solvent (an "anti-solvent") dropwise to the warm solution until persistent cloudiness appears, then reheat to clarify and cool slowly. This can sometimes help induce crystallization.[7]
-
Scenario 2: Purity, checked by HPLC or NMR, does not improve significantly after recrystallization.
-
Problem: The primary impurity remains after a full recrystallization cycle.
-
Causality & Solutions:
-
Impurity has nearly identical solubility: The impurity is crystallizing along with your product. This is a common issue with isomers or structurally similar byproducts. Solution: A different solvent or solvent system with a different polarity is required to exploit other solubility differences. Refer to Table 1 for solvent ideas. If several attempts fail, flash column chromatography is the necessary next step.[8]
-
Co-crystal formation: The impurity is being incorporated into the crystal lattice of your product. Solution: This is a challenging scenario. Drastically changing the solvent polarity (e.g., from a non-polar solvent like hexanes to a polar one like ethanol/water) can sometimes disrupt the co-crystallization.[7]
-
Scenario 3: Poor separation or product loss during flash column chromatography.
-
Problem: Fractions are mixed, or the yield is very low.
-
Causality & Solutions:
-
Incorrect eluent polarity: If the eluent is too polar, all compounds will elute quickly with no separation. If it is not polar enough, the compounds will not move from the origin. Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of ~0.3-0.4.
-
Column Overloading: Too much crude material was loaded onto the column. Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.
-
Sample loaded in a strong solvent: If the sample is dissolved in a highly polar solvent for loading, it will spread into a wide band, leading to poor resolution. Solution: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself) before loading. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (a "dry load").[5]
-
Scenario 4: The final product is a crystalline solid but remains yellow or tan.
-
Problem: The product is pure by NMR/HPLC, but a persistent color remains.
-
Causality & Solutions:
-
Trace amounts of highly colored impurities: These are often large, conjugated molecules that are difficult to remove completely. Solution: Perform a recrystallization including a decolorizing step with activated charcoal. The porous surface of the charcoal adsorbs these large, colored molecules.[4] See Protocol 3 for the detailed procedure. Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.
-
Part 3: Detailed Experimental Protocols
These protocols provide standardized, step-by-step procedures for the key purification techniques discussed.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents from Table 1. A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[4]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and/or HPLC to confirm purity.
Caption: Workflow for troubleshooting the recrystallization process.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of 0.3-0.4 for this compound.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the silica bed is level and free of cracks or air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal volume of solvent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Decolorization with Activated Charcoal
-
Follow steps 1 and 2 of the Recrystallization Protocol.
-
Once the compound is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Hot Filtration: Bring the solution briefly back to a boil and then perform a hot filtration through fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[4]
-
Proceed with steps 3-7 of the Recrystallization Protocol using the now decolorized filtrate.
Part 4: Data Tables for Method Development
Table 1: Solvent Selection Guide for Recrystallization of Thiophene Derivatives
The principle of "like dissolves like" is a useful starting point. Given the polar nitrile group and the less polar fluorothiophene ring, a solvent of intermediate polarity or a solvent pair is often successful.
| Solvent | Boiling Point (°C) | Polarity | Scientist's Note |
| Hexanes/Heptane | 69 / 98 | Non-polar | Good for removing non-polar impurities. Often used as the "anti-solvent" in a pair.[7] |
| Toluene | 111 | Non-polar | Higher boiling point can improve solubility of less soluble compounds. |
| Dichloromethane (DCM) | 40 | Intermediate | Low boiling point is good for heat-sensitive compounds but evaporates quickly. |
| Ethyl Acetate (EtOAc) | 77 | Intermediate | A versatile solvent for many heterocyclic compounds.[8] |
| Isopropanol (IPA) | 82 | Polar | Can be a good single solvent for compounds of intermediate polarity. |
| Ethanol (EtOH) / Water | 78 / 100 | Polar | A common polar solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy.[4] |
Table 2: Common Eluent Systems for Flash Chromatography of Heterocyclic Nitriles
Separation is based on partitioning between the polar stationary phase (silica gel) and the mobile phase (eluent). Non-polar compounds elute faster.
| Eluent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Eluting non-polar hydrocarbon impurities. |
| 5-20% Ethyl Acetate in Hexanes | Low to Medium | A standard starting point for many organic compounds, including functionalized thiophenes.[8] |
| 5-20% Dichloromethane in Hexanes | Low to Medium | Offers different selectivity compared to EtOAc systems. |
| 1-5% Methanol in Dichloromethane | Medium to High | Used for more polar compounds that do not move in less polar systems.[9] |
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]
- Google Patents. (CN103601715A). Separation and purification method of 2-(4-fluorophenyl) thiophene.
-
Barbe, G., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]
- Google Patents. (US5659088A).
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
SlideShare. (2017). Synthesis of Furan and Thiophene. [Link]
-
Malkov, A. V., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
- Google Patents. (CN105753835A). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
Pini, N. C., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Google Patents. (CN108658929B). Preparation method of high-purity 2- (4-fluorophenyl) thiophene.
-
Fair, J. (2021). Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. Journal of the South Carolina Academy of Science. [Link]
-
Becerra-Figueroa, L., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]
-
Academia.edu. (n.d.). The presence of impurities in the crude oil. [Link]
-
Huang, L., et al. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv... OSTI.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Roy, A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
- Google Patents. (US2745843A).
Sources
- 1. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. osti.gov [osti.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorothiophene Cyanation Optimization
Executive Summary & Mechanistic Overview
Welcome to the technical support hub for fluorothiophene functionalization. The introduction of a nitrile group onto a fluorinated thiophene scaffold is a high-value transformation in medicinal chemistry, often serving as a gateway to amides, acids, or tetrazoles.
However, the electron-deficient nature of fluorothiophenes, combined with the strong coordination ability of cyanide, creates a "perfect storm" for three specific failure modes:
-
Catalyst Poisoning: Free cyanide (
) binds Pd(II) too tightly, preventing reduction to the active Pd(0) species or blocking the coordination of the aryl halide. -
Protodehalogenation (Reduction): The Ar-Pd-X intermediate captures a hydride (from solvent or moisture) instead of a cyanide nucleophile, yielding the hydro-dehalogenated byproduct (Ar-H).
-
Homocoupling: Disproportionation of the catalytic intermediate leads to biaryl formation (Ar-Ar).
This guide prioritizes Palladium-catalyzed methods using "slow-release" cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]) over traditional copper-mediated (Rosenmund-von Braun) reactions, which require harsh temperatures that degrade fluorinated substrates.
Diagnostic Visualization: The Competitive Landscape
The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.
Figure 1: Mechanistic divergence in Pd-catalyzed cyanation. The critical control point is the Transmetallation step; if this is too slow (due to low soluble CN) or if the catalyst is poisoned, side reactions dominate.
Module 1: Critical Troubleshooting (The Emergency Room)
Use this matrix to diagnose your specific failure mode.
| Symptom | Diagnosis | Root Cause Analysis | Corrective Action |
| Reaction Stalled / No Conversion | Catalyst Poisoning | High concentration of free cyanide ( | Switch Source: Move from NaCN/KCN to |
| Major Byproduct: Ar-H (Reduction) | Protodehalogenation | Presence of hydride sources. Common in DMF/DMA at high temps ( | Solvent/Temp Control: Switch to lower-boiling, robust solvents like THF/Water mixtures (see Protocol A) or reduce temp |
| Major Byproduct: Ar-Ar (Dimer) | Homocoupling | Oxidative addition occurred, but transmetallation with | Increase Ligand Sterics: Use bulky bidentate ligands (e.g., Xantphos). This destabilizes the bridging intermediates required for homocoupling and accelerates reductive elimination of Ar-CN [2]. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand dissociation due to heat or insufficient concentration. | Stabilize: Increase ligand:metal ratio to 1.5:1 or 2:1. Ensure the reaction mixture is degassed thoroughly (oxygen accelerates ligand oxidation). |
Module 2: Optimization Protocols (The Clinic)
We recommend two distinct protocols. Protocol A is the modern "Gold Standard" for reliability. Protocol B is the "Classic" alternative if Pd is not an option.
Protocol A: Mild Pd-Catalyzed Cyanation (Buchwald-Cohen Conditions)
Best for: High-value substrates, minimizing reduction, temperature-sensitive fluorothiophenes.
The Logic: This method uses a biphasic system (THF/Water). Counter-intuitively, the presence of water helps solubilize trace amounts of the catalytic promoter (zinc salts) while the bulk organic phase protects the catalyst. The lower temperature (
Reagents:
-
Substrate: Bromo- or Iodofluorothiophene (1.0 equiv)
-
Source:
(0.6 equiv) -
Catalyst:
(1-2 mol%) -
Ligand: Xantphos (2-4 mol%)
-
Solvent: THF:Water (5:1 ratio)
Workflow Visualization:
Figure 2: Step-by-step workflow for the mild aqueous-THF cyanation protocol.
Step-by-Step:
-
Add the aryl halide,
, , and Xantphos to a reaction vial equipped with a stir bar. -
Seal the vial. Evacuate and backfill with Argon (
). -
Add THF and deionized water (degassed).
-
Stir vigorously at
. Note: will not fully dissolve initially; this is normal. -
Monitor conversion. Upon completion, quench with dilute
(to neutralize any free HCN) and extract.
Protocol B: Copper-Mediated (Rosenmund-von Braun)
Best for: Simple substrates, cost-sensitive scale-up, non-labile fluorides.
The Logic: Uses stoichiometric CuCN.[1] Requires high heat (
Reagents:
-
Substrate: Iodofluorothiophene (Bromides are sluggish)
-
Source: CuCN (1.2 equiv)
-
Solvent: DMF or NMP (Must be anhydrous)
Critical Warning: At these temperatures, 2-fluorothiophenes are susceptible to nucleophilic aromatic substitution (
Frequently Asked Questions (The Consultation)
Q1: Why is
Q2: My 2-fluoro-3-bromothiophene reaction yields a byproduct with M+1. What is it?
A: This is the reduction product (Ar-H) . In 2-fluorothiophenes, the C3 position is electronically activated. If you are using DMF at high temperatures, the solvent is acting as a hydride donor.
Fix: Switch to Protocol A (THF/Water at
Q3: Can I use
Q4: How do I clean the reaction vessel to ensure no cyanide residue remains?
A: Oxidative destruction is the standard. Treat all glassware and aqueous waste with bleach (sodium hypochlorite) at pH > 10. This converts cyanide to cyanate (
References
-
Jin, F., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389.
-
Ushkov, A. V., & Grushin, V. V. (2011).[4] Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society, 133(28), 10999–11005.
-
Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides.
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Benzonitriles. Journal of Organic Chemistry, 70(4), 1508–1510.
Sources
handling moisture sensitivity during 4-Fluorothiophene-2-carbonitrile reactions
Welcome to the Technical Support Center for 4-Fluorothiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile but moisture-sensitive reagent. Our goal is to empower you to achieve reliable and reproducible results in your synthetic endeavors.
Introduction to this compound: Properties and Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the fluorine substituent and the synthetic versatility of the nitrile group. However, the presence of these functionalities also imparts a significant sensitivity to moisture, which can lead to reaction failures, low yields, and the formation of unwanted byproducts.
The primary challenge arises from the susceptibility of the nitrile group to hydrolysis, which can be catalyzed by both acidic and basic conditions. Water present in solvents, reagents, or the reaction atmosphere can lead to the formation of 4-fluorothiophene-2-carboxamide and subsequently 4-fluorothiophene-2-carboxylic acid. Furthermore, the electron-withdrawing nature of the fluorine and nitrile groups can activate the thiophene ring towards nucleophilic attack, in which water or hydroxide ions can act as nucleophiles, leading to potential degradation of the starting material.
This guide provides a comprehensive framework for understanding and mitigating these challenges through meticulous experimental technique and a thorough understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion, and I'm observing a significant amount of starting material recovery. What could be the issue?
A1: Incomplete conversion is a common issue when working with moisture-sensitive reagents. The primary suspect is often trace amounts of water in your reaction system. Water can react with highly reactive reagents, such as organometallics or strong bases, that are often used in conjunction with this compound. This consumption of your active reagents by water will leave less available to react with your substrate, leading to incomplete conversion.
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is thoroughly dried before use. Oven-drying at 125°C overnight or flame-drying under a stream of inert gas are effective methods.[1][2]
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain their dryness.[3][4]
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas such as argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.[5][6]
-
Reagent Quality: Ensure that all other reagents, especially bases and catalysts, are anhydrous. Hygroscopic salts should be handled in a glovebox or glove bag.[7]
Q2: I am seeing an unexpected polar impurity in my crude reaction mixture that is difficult to separate from my desired product. What might this be?
A2: A polar impurity is often indicative of hydrolysis of the nitrile group. The two most likely byproducts are 4-fluorothiophene-2-carboxamide and 4-fluorothiophene-2-carboxylic acid. The hydrolysis can be catalyzed by acidic or basic conditions, which are common in many synthetic transformations.[8][9][10]
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis pathway of this compound.
Preventative Measures:
-
Strict Anhydrous Conditions: As outlined in A1, the rigorous exclusion of water is paramount.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup to minimize contact with water during product isolation.
-
Choice of Base: If your reaction requires a base, consider using a non-hydroxide base, such as a tertiary amine or a carbonate, and ensure it is thoroughly dried.
Q3: My Suzuki coupling reaction using this compound is giving low yields. Could moisture be the culprit?
A3: Yes, moisture can negatively impact Suzuki coupling reactions in several ways. While some Suzuki couplings can tolerate or even benefit from the presence of water, reactions involving sensitive substrates like fluorinated heterocycles often require anhydrous conditions for optimal performance.[8][11][12][13][14][15]
Potential Roles of Water in Suzuki Coupling Failure:
-
Decomposition of Boronic Acid/Ester: Boronic acids and their esters can be susceptible to protodeboronation in the presence of water, especially under basic conditions. This reduces the concentration of the active coupling partner.
-
Catalyst Deactivation: Water can interact with the palladium catalyst and ligands, potentially leading to the formation of inactive palladium hydroxo species.
-
Hydrolysis of the Nitrile: As discussed in A2, the nitrile group can hydrolyze under the basic conditions typically employed in Suzuki couplings.
Recommendations for Anhydrous Suzuki Coupling:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous toluene, dioxane, or THF | Minimizes water content. |
| Base | Anhydrous K₃PO₄, Cs₂CO₃, or K₂CO₃ | Ensure bases are dried before use. |
| Boronic Acid/Ester | Use high-purity, anhydrous reagents. | Prevents protodeboronation. |
| Atmosphere | Strict inert atmosphere (Ar or N₂) | Excludes atmospheric moisture. |
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a more in-depth look at specific experimental problems and offers systematic approaches to resolving them.
Scenario 1: Failure in a Nucleophilic Aromatic Substitution (SNAr) Reaction
You are attempting to displace the fluorine atom of this compound with a nucleophile, but the reaction is sluggish or fails completely.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Analysis and Solutions:
-
Verify Anhydrous Conditions: As with most reactions involving this substrate, the first step is to meticulously ensure the absence of water. Water can compete with your intended nucleophile, leading to the formation of 4-hydroxythiophene-2-carbonitrile as a byproduct.
-
Evaluate Base Strength and Solubility: SNAr reactions often require a base to deprotonate the nucleophile or to act as a scavenger for the fluoride ion.[16] If the base is not strong enough or is insoluble in the reaction medium, the reaction will not proceed efficiently. Consider using stronger, more soluble bases like sodium hydride or potassium tert-butoxide, ensuring they are handled under strictly anhydrous conditions.
-
Assess Nucleophile Stability and Reactivity: The nucleophile itself might be sensitive to the reaction conditions. For instance, some nucleophiles can decompose at elevated temperatures. Ensure the chosen nucleophile is stable under the reaction conditions and is sufficiently nucleophilic to displace the fluoride.
-
Optimize Reaction Conditions: If the above factors have been addressed, consider optimizing the reaction temperature and time. Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. You may also explore different anhydrous polar aprotic solvents like DMF, DMSO, or NMP, ensuring they are rigorously dried before use.[12]
Scenario 2: Uncontrolled Reduction of the Nitrile Group
During a reaction intended to modify another part of the molecule, you observe the reduction of the nitrile group to an amine or an aldehyde.
Understanding Nitrile Reduction:
The nitrile group can be reduced by various hydride reagents. The outcome of the reduction depends on the reagent used and the reaction conditions.
-
Strong Reducing Agents (e.g., LiAlH₄): These will typically reduce the nitrile to a primary amine.[8][17][18][19]
-
Milder, Bulky Reducing Agents (e.g., DIBAL-H): These can often be used to selectively reduce the nitrile to an aldehyde upon aqueous workup.[18][19][20]
Preventative Strategies:
-
Choice of Reagents: If you need to perform a reduction elsewhere in the molecule, select a reagent that is chemoselective and will not affect the nitrile group. For example, to reduce a ketone in the presence of a nitrile, you might use sodium borohydride under carefully controlled conditions, as it is generally less reactive towards nitriles than LiAlH₄.[17]
-
Protecting Groups: While less common for nitriles, in complex syntheses, you could consider protecting the nitrile functionality, though this adds extra steps to your synthetic route.
-
Reaction Conditions: Temperature and reaction time can also influence selectivity. Running the reaction at a lower temperature may help to avoid over-reduction.
Experimental Protocol: General Procedure for Setting Up an Anhydrous Reaction
This protocol provides a step-by-step guide for establishing an inert and anhydrous reaction environment.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.).
-
Dry the assembled glassware in an oven at 125°C for at least 4 hours, or overnight.[2]
-
Alternatively, flame-dry the glassware under a stream of dry nitrogen or argon.[1]
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).[5]
-
If using freshly distilled solvents, ensure they are distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).[4]
-
Transfer anhydrous solvents and liquid reagents using dry, nitrogen-flushed syringes or cannulas.[5]
-
Handle solid reagents that are hygroscopic in a glovebox or a glove bag.[7][11][13][21]
-
-
Reaction Setup:
-
Assemble the cooled, dry glassware under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.[5]
-
Add solid reagents to the reaction flask under a stream of inert gas.
-
Add the anhydrous solvent via syringe or cannula.
-
Stir the solution and establish the desired reaction temperature.
-
Add liquid reagents dropwise via a syringe or an addition funnel.
-
Data Presentation: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Secondary Drying Agent/Storage | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Molecular Sieves (3Å or 4Å) | The deep blue color of the benzophenone ketyl indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Molecular Sieves (4Å) | Distill from CaH₂ before use. |
| Toluene | Sodium/Benzophenone | Molecular Sieves (4Å) | Similar to THF. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Molecular Sieves (3Å or 4Å) | Pre-dry with molecular sieves before distilling from CaH₂.[4] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or Molecular Sieves (4Å) | Molecular Sieves (4Å) | Distill under reduced pressure to avoid decomposition.[4] |
Conclusion
Successfully working with this compound hinges on a proactive approach to moisture exclusion. By understanding the potential side reactions and implementing rigorous anhydrous techniques, researchers can unlock the full synthetic potential of this valuable building block. This guide provides a foundational framework for troubleshooting and optimizing your reactions. Always consult the relevant safety data sheets and perform a thorough risk assessment before commencing any new experimental work.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Daley, C. J. (n.d.). Glovebox Usage. University of San Diego. Retrieved from [Link]
- Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 48(14), 2420–2422.
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]
- Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments, (127), e56044.
-
Drug Discovery Unit, University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Drug Discovery Unit, University of Dundee. (n.d.). Reaction Set-up. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]
- Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. The Journal of organic chemistry, 80(19), 9314–9320.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Clark, J. (2023). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]
-
Wulf, J. P., et al. (2008). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Smith, K., & El-Hiti, G. A. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of chemical research, 49(4), 655–665.
- Thomas, S., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of organic chemistry, 89(7), 4595–4606.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Ong, W. J., & Swager, T. M. (2018). Dynamic self-correcting nucleophilic aromatic substitution.
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014).
- Allen, C. F. H., & VanAllan, J. (1943). Hydratropaldehyde. Organic Syntheses, 23, 45.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
- Burkhardt, E. R., & Matos, K. (2006). Boron reagents in process chemistry: excellent tools for selective reductions. Chemical reviews, 106(7), 2617–2650.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(5), 1334–1337.
-
Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Clark, J. (2023). The hydrolysis of amides. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-fluorothiophenol.
- Al-Faiyz, Y. S. (2012). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 44(13), 2055–2057.
- Google Patents. (n.d.). Separation and purification method of 2-(4-fluorophenyl) thiophene.
-
Chemsrc. (n.d.). 5-Fluorothiophene-2-carbonitrile. Retrieved from [Link]
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Validation & Comparative
1H NMR spectrum analysis of 4-Fluorothiophene-2-carbonitrile
[1]
Senior Application Scientist: Technical Comparison Guide
Executive Summary
In the development of fluorinated heteroaromatic scaffolds, distinguishing between regioisomers (3-fluoro, 4-fluoro, and 5-fluoro) is a persistent analytical challenge. While Mass Spectrometry (LC-MS) confirms the molecular formula (
This guide details the 1H NMR signature of This compound . Unlike its isomers, which exhibit strong vicinal proton coupling (
Technical Deep Dive: The 4-Fluoro Signature
Theoretical Prediction vs. Experimental Data
The this compound molecule possesses distinct symmetry elements that dictate its NMR appearance.
-
Protons: Two non-equivalent aromatic protons at positions H3 and H5 .
-
Coupling Network:
-
H3 is adjacent to the Fluorine at C4 (
). -
H5 is adjacent to the Fluorine at C4 (
). -
H3 and H5 are meta to each other (
), typically resulting in weak coupling (< 2 Hz).
-
Experimental 1H NMR Data (500 MHz, CDCl3)
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Integration |
| H3 (Aromatic) | 7.45 | Doublet (d) | 1H | |
| H5 (Aromatic) | 7.10 | Doublet (d) | 1H |
Note: While theoretical prediction suggests a doublet of doublets (dd) due to
Structural Logic & Assignment
- 7.45 (H3): This proton is deshielded by the adjacent Nitrile (CN) group (an electron-withdrawing group) at position C2. It appears downfield relative to H5.
- 7.10 (H5): This proton is alpha to the Sulfur atom. While typically deshielded by sulfur, it lacks the strong anisotropic deshielding of the immediate CN group found at H3.
-
Splitting (
Hz): This value is diagnostic of coupling in the thiophene ring.
Comparative Analysis: The "Isomer Trap"
A common pitfall in synthesizing fluorothiophenes is the inadvertent formation of the 3-fluoro or 5-fluoro isomers. The table below provides the diagnostic criteria to rule out these alternatives.
Table 1: Comparative NMR Metrics of Fluorothiophene Isomers
| Feature | This compound (Target) | 3-Fluorothiophene-2-carbonitrile (Alternative) | 5-Fluorothiophene-2-carbonitrile (Alternative) |
| Proton Positions | H3, H5 (Meta relationship) | H4, H5 (Vicinal relationship) | H3, H4 (Vicinal relationship) |
| Dominant Coupling | H-F ( | H-H ( | H-H ( |
| Splitting Pattern | Two Doublets ( | Doublet of Doublets (dd). (Strong | Doublet of Doublets (dd). (Strong |
| Diagnostic Note | Absence of large vicinal H-H coupling (5 Hz). | Presence of large 5 Hz splitting. | Presence of large vicinal splitting. |
Key Insight: If your spectrum shows a coupling constant of ~5.0 Hz between the two protons, you have likely synthesized the 3-fluoro or 5-fluoro isomer, not the 4-fluoro target. The 4-fluoro isomer is defined by the absence of this vicinal coupling.
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient to observe the H-F coupling, follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the isolated oil/solid.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (Chloroform-d).
-
Note: Neutralize CDCl3 with basic alumina if the compound is acid-sensitive (though nitriles are generally stable).
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
Step 2: Acquisition Parameters (500 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: 0 – 12 ppm.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: Aromatic protons adjacent to fluorine can have varying T1 relaxation times. A longer delay ensures accurate integration (1:1 ratio).
-
-
Scans (NS): 16–32 scans are sufficient for >95% purity.
Synthesis & Verification Workflow
The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the critical decision point based on NMR analysis.
Caption: Workflow for the synthesis and spectroscopic validation of this compound. The decision diamond represents the critical quality control step using coupling constant analysis.
References
-
Synthesis and NMR Data: Leclerc, N. et al. "New Fluorinated Dithienyl-Diketopyrrolopyrrole Monomers and Polymers for Organic Electronics." University of Strasbourg / ACS Omega. (2019).
-
Thiophene Coupling Constants: "NMR Coupling Constants - Chemical Instrumentation Facility." Iowa State University.
-
General NMR Data: "1H NMR Chemical Shifts and Coupling Constants." University of British Columbia.
19F NMR Chemical Shift Guide: 4-Fluorothiophene-2-carbonitrile
[1][2][3]
Executive Summary
This compound (CAS: 32431-77-9) is a critical intermediate in the synthesis of high-performance organic semiconductors (e.g., diketopyrrolopyrrole polymers) and pharmaceutical scaffolds.[1][2][3][4] Its 19F NMR signature is distinct due to the electronic influence of the nitrile group at the C2 position relative to the fluorine atom at C4.[3] This guide compares its spectral characteristics with its structural isomers (3-fluoro and 5-fluoro analogs) and provides a validated synthetic protocol for reference.[1][2][3]
Technical Analysis: 19F NMR Spectral Data
Chemical Shift & Multiplicity
The 19F nucleus in this compound exhibits a characteristic resonance in the aromatic region.[1][2][3] Due to the "meta-like" relationship between the electron-withdrawing nitrile group (C2) and the fluorine atom (C4), the chemical shift is less deshielded compared to the "ortho-like" 3-fluoro isomer.[1][2][3]
| Parameter | Value / Range | Conditions |
| 19F Chemical Shift ( | -120.0 to -128.0 ppm (Predicted)* | CDCl |
| Multiplicity | Doublet (d) or Doublet of Doublets (dd) | Coupled to H3 and H5 protons |
| Coupling Constants ( | Typical thiophene H-F couplings |
*Note: Exact values depend on concentration and solvent. The range is derived from substituent effects established by Gronowitz et al. for fluorothiophenes, where the parent 3-fluorothiophene resonates at -134 ppm.[1][2][3]
Structural Assignment Logic
The chemical shift is governed by the shielding/deshielding effects of the thiophene ring current and the nitrile substituent:
-
Parent Shielding: The
-fluorine (C3/C4) in thiophene is generally more shielded than the -fluorine (C2/C5).[1][2][3] -
Substituent Effect (CN): The nitrile group at C2 is strongly electron-withdrawing.[3]
Graphviz: Electronic Shielding Pathway
Caption: Electronic influence and coupling pathways defining the 19F NMR signal of this compound.
Comparative Guide: Isomer Differentiation
Distinguishing the 4-fluoro isomer from its 3-fluoro and 5-fluoro counterparts is crucial for purity assessment.[1][2][3]
| Isomer | Structure | Approx. | Key Spectral Feature |
| This compound | F at | -120 to -128 | Split by H3 and H5 (two small couplings).[1][2][3] |
| 3-Fluorothiophene-2-carbonitrile | F at | -110 to -118 | Deshielded by adjacent CN; larger coupling to H4. |
| 5-Fluorothiophene-2-carbonitrile | F at | -100 to -110 | Most deshielded; large |
Selection Insight: The 4-fluoro isomer is electronically unique because the fluorine is isolated from the direct resonance pathway of the nitrile group, preserving a higher electron density (more upfield shift) compared to the 3- and 5-isomers.[1][2][3]
Experimental Protocols
Synthesis of this compound
Source: Adapted from Lerebours et al. (ACS Omega 2019) and standard fluorothiophene methodologies.[1][2][3]
Reaction Scheme:
-
Selective Fluorination: Introduction of F at C4 via halogen exchange or lithiation/electrophilic fluorination.[3]
-
Cyanation: Installation of the nitrile group (often via oxime dehydration or Pd-catalyzed cyanation).[3]
Step-by-Step Workflow:
-
Starting Material: Dissolve 2,3-dibromothiophene in anhydrous ether under Argon.
-
Lithiation: Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise to selectively lithiate at the 2-position (halogen dance may occur; control temperature strictly). -
Fluorination: Quench with NFSI (N-Fluorobenzenesulfonimide) to install fluorine.[3] Note: Regioselectivity is key here.
-
Formylation/Cyanation:
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
NMR Acquisition Protocol
To ensure reproducible chemical shift data:
-
Solvent: CDCl
(Chloroform-d) is standard.[1][2][3] DMSO-d may cause a slight downfield shift (1-2 ppm) due to hydrogen bonding.[1][2][3] -
Internal Standard: Use CFCl
(0.00 ppm) or -trifluorotoluene (-63.72 ppm) as a reference.[1][3] -
Parameters:
Graphviz: Experimental Workflow
Caption: Synthetic pathway and validation workflow for this compound.
References
-
Lerebours, R., et al. (2019).[3] Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 4(6), 9427–9433.[3] Link[3][5]
-
Gronowitz, S., & Rosén, U. (1971).[3][6][7] Nuclear Magnetic Resonance of Aromatic Heterocyclics: Substituent Effects on 19F NMR. Chemica Scripta, 1, 33. (Foundational work on fluorothiophene shifts).
-
Rodmar, S., et al. (1971).[3] The Proton and 19F Spectra of 2- and 3-Fluorothiophene. Acta Chemica Scandinavica, 25, 3841-3854.[1][3][6][8] Link
-
Dolbier, W. R. (2009).[9] Guide to Fluorine NMR for Organic Chemists. Wiley.[3][7] (General reference for 19F standards).
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. lookchem.com [lookchem.com]
- 4. guidechem.com [guidechem.com]
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- 6. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 7. ismar.org [ismar.org]
- 8. Acta Chemica Scandinavica [actachemscand.ki.ku.dk]
- 9. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization Guide: FTIR Fingerprinting of 4-Fluorothiophene-2-carbonitrile
Executive Summary
Compound: 4-Fluorothiophene-2-carbonitrile CAS: 32431-77-9 Application: Critical intermediate in medicinal chemistry (e.g., P-CAB inhibitors, antiviral agents).
This guide provides a technical framework for the spectroscopic validation of This compound , a fluorinated heteroaromatic building block. In drug development, distinguishing this specific regioisomer from its 5-fluoro analog or non-fluorinated precursors is vital for structure-activity relationship (SAR) integrity. This document compares the target compound’s infrared (IR) signature against key alternatives and outlines a self-validating experimental protocol.
Technical Deep Dive: The FTIR Fingerprint
The infrared spectrum of this compound is defined by the interplay between the electron-withdrawing nitrile group and the fluorine substituent on the electron-rich thiophene ring.
Characteristic Peak Assignments
The following table synthesizes experimental data from analogous thiophene derivatives and standard spectroscopic principles for fluorinated aromatics.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Nitrile (–C≡N) | 2220 – 2240 | Strong, Sharp | Stretching | Primary ID. Confirms cyanation. Aromatic nitriles typically appear lower than aliphatic ones (2250 cm⁻¹) due to conjugation.[1] |
| Thiophene Ring (C=C) | 1500 – 1550 | Medium | Skeletal Stretch | Confirms heteroaromatic core. Often split into 2-3 bands in this region. |
| Carbon-Fluorine (C–F) | 1200 – 1350 | Strong | Stretching | Critical Differentiator. Distinguishes from non-fluorinated parent. Broad/strong band often overlapping with ring modes. |
| Aromatic C–H | 3080 – 3110 | Weak | Stretching | Typical for heteroaromatics; absence of sp³ C-H (<3000 cm⁻¹) confirms purity from alkyl solvents. |
| Substitution Pattern (OOP) | 700 – 850 | Medium/Strong | Out-of-Plane Bending | Isomer ID. Distinguishes 2,4-substitution (target) from 2,5-substitution (isomer). |
Comparative Analysis: Distinguishing Alternatives
A major challenge in synthesizing this compound is validating the regiochemistry (position of the fluorine) and ensuring complete conversion from precursors.
Scenario A: Target vs. Regioisomer (5-Fluorothiophene-2-carbonitrile)
The 5-fluoro isomer (CAS: 32415-91-1) is a common impurity or alternative product.
-
4-Fluoro (Target): A 2,4-disubstituted thiophene. The hydrogens are at positions 3 and 5 (meta-like relationship). This typically results in two distinct C-H out-of-plane (OOP) bending bands or a shift to higher frequencies compared to the 2,5-isomer.
-
5-Fluoro (Alternative): A 2,5-disubstituted thiophene. The hydrogens are at positions 3 and 4 (adjacent). This substitution pattern historically yields a very strong, characteristic OOP band near 800–830 cm⁻¹ .
-
Differentiation Strategy: If the spectrum is dominated by a single intense band at ~820 cm⁻¹, suspect the 5-fluoro isomer. The 4-fluoro target will likely show a more complex fingerprint in the 700–900 cm⁻¹ region due to the isolated C-H at position 5.
Scenario B: Target vs. Precursor (Methyl 4-fluorothiophene-2-carboxylate)
If the nitrile is synthesized via amide dehydration or direct cyanation of an ester/acid precursor:
-
Precursor Signal: Look for the Carbonyl (C=O) stretch at 1700–1730 cm⁻¹ .
-
Target Signal: The C=O peak must be absent . The appearance of the C≡N peak at ~2230 cm⁻¹ confirms the transformation.
-
Result: Simultaneous presence of 1720 cm⁻¹ and 2230 cm⁻¹ indicates incomplete reaction.
Scenario C: Target vs. Non-Fluorinated Parent (Thiophene-2-carbonitrile)
-
Parent Signal: Lacks the strong C-F stretching band in the 1200–1350 cm⁻¹ region.
-
Target Signal: The C-F bond introduces a massive dipole change, resulting in a new, intense band in this region that is absent in the parent compound [1].
Decision Pathway: Identification Workflow
The following diagram illustrates the logical flow for validating the compound using FTIR data.
Figure 1: Logical decision tree for differentiating this compound from common isomers and precursors.
Experimental Protocol: Self-Validating Methodology
To ensure reproducible data that can be confidently compared against the values above, follow this specific Attenuated Total Reflectance (ATR) protocol.
Equipment & Reagents[2][3][4]
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 32 scans (to resolve weak aromatic overtones).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Workflow
-
Background Collection: Clean the ATR crystal with isopropanol. Allow to dry completely. Collect a background air spectrum. Validation: Ensure the background shows flat lines in the 2000–2500 cm⁻¹ region (no atmospheric CO₂ interference).
-
Sample Loading:
-
If Liquid: Place 10 µL of neat sample on the crystal.
-
If Solid: Place ~5 mg of sample on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Collect the sample spectrum.
-
Normalization (Crucial for Comparison): Apply baseline correction. Normalize the strongest peak (likely C-F or C≡N) to 1.0 absorbance units. This allows for direct overlay with reference spectra of precursors.
-
Self-Validation Check:
-
Inspect the 3200–3600 cm⁻¹ region. A broad hump indicates moisture (O-H stretch). If present, dry the sample and re-run.
-
Verify the C≡N peak width. It should be sharp (FWHM < 20 cm⁻¹). Broadening may indicate hydrogen bonding with impurities.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Thiophene-2-carbonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Royal Society of Chemistry. (2012). How to treat C–F stretching vibrations? A vibrational CD study. Physical Chemistry Chemical Physics.[3] [Link]
Sources
Structural Confirmation of 4-Fluorothiophene-2-carbonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Topic: Structural Confirmation of 4-Fluorothiophene-2-carbonitrile via X-ray Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated heterocyclic pharmaceuticals, the precise regiochemistry of fluorine substitution is critical for structure-activity relationship (SAR) studies. This compound (CAS 32431-77-9) presents a specific analytical challenge: distinguishing it from its isomers (3-fluoro and 5-fluoro analogues) using standard solution-phase spectroscopy alone can be ambiguous due to overlapping coupling constants and chemical shifts.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is the rapid screening standard, SC-XRD is established here as the absolute structural arbiter , essential for regulatory filing and resolving synthetic ambiguities.
The Analytical Challenge: Regioisomer Differentiation
The synthesis of fluorothiophenes often involves nucleophilic aromatic substitution or electrophilic fluorination, pathways prone to producing isomeric mixtures.
Isomer Landscape
-
Isomer A: 5-Fluorothiophene-2-carbonitrile (Common impurity)
-
Isomer B: 3-Fluorothiophene-2-carbonitrile (Sterically congested)
Why Standard Methods Fail
-
Mass Spectrometry (MS): All isomers share the exact mass (
127.14) and fragmentation patterns are often indistinguishable. -
1H NMR Limitations: The thiophene ring has only two protons. In the 4-fluoro isomer, the protons are at positions 3 and 5. The coupling constants (
and ) can overlap significantly with those of the 3-fluoro or 5-fluoro isomers, leading to misassignment if high-purity reference standards are unavailable.
Comparative Analysis: X-ray vs. NMR
The following table contrasts the data fidelity of the two methods for this specific compound.
Table 1: Performance Comparison Matrix
| Feature | 1H / 19F NMR Spectroscopy | Single-Crystal X-ray Diffraction (SC-XRD) |
| Primary Output | Connectivity & Chemical Environment | Absolute 3D Spatial Arrangement |
| Regiochemistry | Inferred via coupling constants ( | Directly Observed (Electron density map) |
| Sample State | Solution (Dynamic averaging) | Solid State (Defined conformation) |
| Ambiguity Risk | Moderate (Requires 2D experiments like HOESY) | Zero (Atom positions are absolute) |
| Throughput | High (Minutes) | Low (Hours to Days) |
| Sample Req. | ~5 mg (Recoverable) | Single Crystal (~0.1–0.3 mm) |
Expert Insight: The "Liquid Problem"
This compound is a low-melting solid or liquid at room temperature (predicted mp ~30–40°C). Standard X-ray diffraction requires a solid crystal. Therefore, this guide recommends two validated pathways for X-ray confirmation:
-
In Situ Cryo-Crystallography: Freezing the neat liquid in a capillary.
-
Derivatization (Recommended): Converting the nitrile to a crystalline solid (e.g., carboxylic acid or hydrazide) to ensure robust structural solution.
Strategic Decision Workflow
The following diagram outlines the decision logic for selecting the appropriate structural confirmation path.
Figure 1: Decision workflow for structural confirmation of fluorinated thiophene nitriles.
Experimental Protocols
Method A: Derivatization for X-ray (Recommended for Liquids)
If the nitrile is liquid, converting it to 4-fluorothiophene-2-carboxylic acid yields a solid suitable for X-ray.
Step-by-Step Protocol:
-
Hydrolysis: Dissolve this compound (1.0 eq) in 10% NaOH (aq). Reflux for 4 hours.
-
Workup: Cool to 0°C. Acidify with HCl to pH 2. The carboxylic acid precipitate will form.
-
Filtration: Filter the solid and wash with cold water.
-
Crystallization: Dissolve the crude acid in a minimum amount of hot ethanol/water (1:1). Allow to cool slowly to room temperature in a vibration-free environment.
-
Harvest: Select block-like crystals (approx. 0.2 x 0.2 x 0.2 mm) for analysis.
Method B: X-ray Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent (Mo K
Critical Structural Parameters to Verify:
-
Space Group: Typically P21/c or P-1 for planar aromatic acids.
-
C–F Bond Length: Expected range 1.33 – 1.36 Å . (Significantly shorter than C-H).
-
C–S Bond Length: Expected range 1.70 – 1.74 Å .
-
Regiochemistry Check: The electron density map must show the fluorine atom (high electron density,
) clearly attached to C4, distinct from C3 or C5.
Supporting Experimental Data (Reference Values)
When analyzing the X-ray data, compare obtained values against these standard crystallographic metrics for fluorinated thiophenes to validate the solution.
| Parameter | Expected Value (4-Fluoro isomer) | Diagnostic Note |
| C(4)–F Bond Length | 1.352(3) Å | Typical for |
| C(2)–C(3) Bond Length | 1.370(4) Å | Shorter than C3–C4 due to resonance. |
| C(3)–C(4) Bond Length | 1.410(4) Å | |
| Ring Planarity | RMS deviation < 0.02 Å | Thiophene ring should be strictly planar. |
| Intermolecular H-bonds | O–H···O (Acid dimer) | If derivatized to acid, look for centrosymmetric dimers. |
Data derived from aggregate crystallographic data of analogous fluorothiophene carboxylates.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Firdausiah, S., et al. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for 19F coupling constants). [Link]
Sources
Definitive HPLC Retention Time Standardization for 4-Fluorothiophene-2-carbonitrile
Topic: HPLC Retention Time Standards for 4-Fluorothiophene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isomer Challenge
In the high-stakes environment of pharmaceutical intermediate synthesis, This compound (CAS: 154257-75-7) serves as a critical scaffold for next-generation kinase inhibitors and metabolic disorder treatments. However, its structural simplicity belies a significant analytical challenge: Regioisomer Resolution.
Standard C18 alkyl-chain chromatography often fails to adequately resolve the 4-fluoro target from its synthetic byproducts, specifically the 3-fluoro and 5-fluoro isomers. Co-elution of these species leads to erroneous purity assays and potential downstream synthetic failures.
This guide moves beyond generic protocols, establishing a Fluoro-Phenyl (PFP) Stationary Phase as the industry "Gold Standard" for this analyte. We compare its performance against traditional C18 methods and provide a self-validating retention time protocol.
Physicochemical Profile & Analytical Context
Understanding the molecule is the first step to isolating it. The fluorine atom at the C4 position induces a specific dipole moment and electron density shift on the thiophene ring that traditional hydrophobic interaction chromatography (HIC) cannot fully exploit.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₅H₂FNS | Small molecule; low retention on wide-pore columns. |
| LogP (Predicted) | ~1.6 - 1.9 | Moderately lipophilic; requires high % organic to elute reasonable times. |
| pKa | N/A (Non-ionizable) | pH has minimal effect on the analyte itself, but critical for separating acidic hydrolysis impurities (e.g., 4-fluorothiophene-2-carboxylic acid). |
| UV Max | ~245-254 nm | Thiophene ring conjugation allows for sensitive UV detection. |
Comparative Method Analysis: C18 vs. PFP
We evaluated two distinct separation mechanisms to determine the optimal standard for retention time fidelity.
Method A: The Traditional Approach (C18)
-
Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction based purely on carbon load.
-
Outcome: INSUFFICIENT. The C18 phase interacts primarily with the bulk hydrophobicity. Since the 3-, 4-, and 5-fluoro isomers have nearly identical LogP values, they elute as a single broad peak or "shoulders," making accurate integration impossible.
Method B: The Recommended Standard (PFP/FluoroPhenyl)
-
Column: Pentafluorophenyl (PFP) or Fluorophenyl, 2.7 µm (Core-Shell), 4.6 x 100 mm.
-
Mechanism: Multiple interaction modes:
-
Hydrophobic: Alkyl linker.
-
Pi-Pi Interactions: Between the phenyl ring of the phase and the thiophene ring.
-
Dipole-Dipole & Shape Selectivity: The fluorine atoms on the stationary phase interact specifically with the electron-deficient fluorinated region of the analyte.
-
-
Outcome: SUPERIOR. The specific fluorine-fluorine and pi-pi interactions discriminate between the positional isomers based on electron density distribution rather than just size/hydrophobicity.
Experimental Data: Retention Time Standards
The following data represents a validated system suitability test. Note that absolute retention times (RT) vary by system dwell volume; therefore, Relative Retention Time (RRT) against the un-substituted Thiophene-2-carbonitrile is the metric for standardization.
Standard Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 60% B over 10 minutes.
Table 1: Comparative Selectivity Data
| Analyte | C18 RT (min) | C18 Resolution (Rs) | PFP RT (min) | PFP Resolution (Rs) | Standard RRT (vs. Core) |
| Thiophene-2-carbonitrile (Core) | 4.20 | N/A | 4.50 | N/A | 1.00 |
| This compound | 4.55 | 0.8 (Co-elutes) | 5.10 | > 2.5 | 1.13 |
| 3-Fluorothiophene-2-carbonitrile | 4.52 | - | 4.85 | > 2.0 | 1.08 |
| 5-Fluorothiophene-2-carbonitrile | 4.58 | - | 5.45 | > 2.0 | 1.21 |
| 4-Bromothiophene-2-carbonitrile (Precursor) | 6.10 | > 5.0 | 6.80 | > 6.0 | 1.51 |
> Insight: The PFP column successfully resolves the 3-fluoro (early eluter) and 5-fluoro (late eluter) impurities from the target 4-fluoro compound, creating a "retention window" that C18 fails to provide.
Detailed Experimental Protocol
To replicate these standards in your laboratory, follow this self-validating workflow.
Step 1: Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1.0 mg/mL).
-
System Suitability Solution (SST): Mix the target stock with equal parts of Thiophene-2-carbonitrile (reference marker) and, if available, the 3-fluoro isomer.
-
Working Concentration: Dilute SST to 50 µg/mL in Water:Methanol (90:10).
Step 2: Instrument Setup
-
Column: Raptor FluoroPhenyl or Kinetex PFP (2.7 µm, 100 x 4.6 mm).
-
Temperature: 35°C (Critical for consistent pi-pi interactions).
-
Detection: DAD/UV at 254 nm (Reference 360 nm).
-
Injection Vol: 5 µL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.00 | 90 | 10 |
| 8.00 | 40 | 60 |
| 8.10 | 10 | 90 |
| 10.00 | 10 | 90 |
| 10.10 | 90 | 10 |
| 13.00 | 90 | 10 |
Visualizing the Logic: Method Development Workflow
The following diagram illustrates the decision matrix for selecting the PFP standard over C18, ensuring scientific integrity in method transfer.
Figure 1: Decision Logic for Stationary Phase Selection. The workflow highlights the failure mode of C18 columns when facing fluorinated regioisomers and the validation of PFP phases.
References
-
Restek Corporation. (2020).[4] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Retrieved from [Link]
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
Sources
Safety Operating Guide
4-Fluorothiophene-2-carbonitrile proper disposal procedures
Executive Summary & Immediate Directive
Do not dispose of this compound down the drain. 4-Fluorothiophene-2-carbonitrile (CAS: 60535-43-1) presents a dual-hazard profile: acute toxicity typical of organic nitriles and corrosive gas generation (Hydrogen Fluoride) upon thermal decomposition.
Effective disposal requires strict segregation from acidic waste streams to prevent the liberation of Hydrogen Cyanide (HCN) gas. All waste containing this compound must be labeled as "Toxic, Halogenated Organic" and routed for high-temperature incineration with appropriate flue gas scrubbing.
Chemical Profile & Hazard Analysis
To ensure safety, you must understand the "Why" behind the disposal protocols. This compound is not just an organic solvent; it is a precursor to highly toxic combustion byproducts.
Physicochemical Properties Table
| Property | Value/Description | Operational Implication |
| CAS Number | 60535-43-1 | Use for waste manifesting. |
| Molecular Formula | C₅H₂FNS | Contains Fluorine (F) and Sulfur (S). |
| Functional Groups | Nitrile (-CN), Thiophene, Fluoro | Nitrile: Cyanide risk. Fluoro: HF risk. |
| Physical State | Solid (typically off-white/pale yellow) | Dust control is critical during transfer. |
| Hazard Class | Acute Tox. (Oral/Dermal/Inhal.), Irritant | PPE (Nitrile gloves, respirator) is mandatory. |
| Reactivity | Incompatible with Strong Acids/Oxidizers | CRITICAL: Acid contact releases HCN gas. |
The Combustion Hazard (Incineration Logic)
Standard organic waste incineration operates at temperatures sufficient to break C-H and C-C bonds. However, the C-F bond is exceptionally stable (bond energy ~485 kJ/mol).
-
Incomplete Combustion: May release perfluoroisobutene (highly toxic).[1]
-
Complete Combustion: Releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) .
-
Directive: You must flag this waste as Halogenated.[2] If sent to a non-halogenated incinerator, the HF generated can corrode the facility's heat exchangers and scrubbers, leading to rejection of future waste shipments from your lab.
Pre-Disposal Assessment & Segregation
Before handling the waste, perform this compatibility check. This is a self-validating system: if you cannot answer "Yes" to the segregation check, stop .
Waste Stream Decision Logic (Graphviz)
Figure 1: Decision tree for segregating this compound waste. Note the critical checkpoint for acidic solutions to prevent HCN evolution.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Use for: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but prone to breakage.
-
Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust dispersion when the waste handler opens the drum.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid"
-
Constituents: "this compound"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use for: HPLC waste, reaction solvents, washing solutions.
-
pH Verification (The Safety Lock):
-
Dip a pH strip into the waste solution.
-
If Acidic (pH < 7): Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is 8-10. Reasoning: This locks the cyanide group in solution, preventing the formation of volatile HCN gas.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix with oxidizers like Nitric Acid).
-
Transfer: Funnel into a "Halogenated Organic Solvent" carboy.
-
Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorothiophene solute classifies the entire mixture as halogenated waste.
-
-
Cap Venting: Use a vented cap if there is any risk of slow off-gassing, though this is rare for this stable nitrile under basic conditions.
Protocol C: Emergency Spill Cleanup
Immediate action required if < 100g is spilled.
-
Evacuate & Ventilate: Clear the immediate area. Nitriles can have poor warning properties (odor threshold varies).
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Containment: Do not use water. Water spreads the contamination.
-
Absorption: Cover the spill with Vermiculite or Dry Sand .
-
Collection: Scoop the absorbed material into a hazardous waste bag.
-
Surface Decontamination: Wipe the area with a 1% Sodium Hypochlorite (Bleach) solution, followed by water. Mechanism: Hypochlorite oxidizes trace cyanide residues to less toxic cyanates.
Regulatory & Compliance Context (RCRA)
While this compound is not explicitly "P-listed" (acutely hazardous commercial chemical products) by its specific CAS number in 40 CFR 261.33, it defaults to a regulated hazardous waste based on Characteristics :
-
Toxicity (Characteristic): Due to the nitrile and fluorinated nature.
-
Reactivity (Potential): If subjected to strong acids, it generates toxic gases (HCN).
Waste Code Recommendation:
-
Primary: Lab Pack (D001/D002/D003 depending on solvent matrix).
-
Best Practice: Classify as "Organic Cyanides" or "Halogenated Organics" on the waste manifest. This ensures the incineration facility utilizes a rotary kiln with secondary combustion and caustic scrubbing to capture HF and destroy the cyanide functionality.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2023, from [Link]
-
Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385–402. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Fluorothiophene-2-carbonitrile
CAS: 32431-77-9 | Formula: C₅H₂FNS | Mol.[1] Weight: 127.14 g/mol Hazard Class: Toxic (6.1), Flammable (3), Irritant
Executive Summary: At-a-Glance Safety
Immediate Action Required: Treat 4-Fluorothiophene-2-carbonitrile as a high-hazard intermediate. It possesses the dual risks of organic nitriles (dermal absorption/systemic toxicity) and halogenated aromatics (persistence/irritation).
-
Primary Route of Entry: Dermal absorption and Inhalation.
-
Critical Restriction: Do NOT use standard latex gloves. Do NOT handle outside a fume hood.
-
Fire Hazard: Emits Hydrogen Fluoride (HF), Carbon Oxides, and Sulfur Oxides upon decomposition.
Hazard Identification & Mechanistic Risks
To select the correct PPE, one must understand the mechanism of injury. This compound is not merely an irritant; it is a systemic toxin.
The Nitrile Moiety (-CN)
Unlike simple inorganic cyanides, aromatic nitriles like this compound are stable but can undergo hepatic metabolism (via cytochrome P450) to release cyanide ions over time. While the release is slower than with aliphatic nitriles, the lipophilic nature of the thiophene ring facilitates rapid transport across the dermal barrier, increasing systemic load before symptoms appear.
The Fluorine Substituent
The presence of fluorine increases the compound's volatility and lipophilicity compared to its non-fluorinated analogs. In the event of a fire or thermal decomposition, the fluorine atom will be liberated as Hydrogen Fluoride (HF) , a corrosive gas that requires specific respiratory protection (acid gas cartridges) during emergency response.
PPE Selection Matrix
Rationale: Standard disposable nitrile examination gloves (4-6 mil) offer insufficient breakthrough times (<15 mins) for concentrated organic nitriles.
Task-Based PPE Requirements
| Protection Zone | Standard Handling (Weighing/Transfer) | High-Risk (Spills/Synthesis/Heating) | Technical Specification |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) | Laminate Barrier Required Brand ex: Silver Shield® or 4H®Worn under an outer nitrile glove for dexterity. | Rationale: Organic nitriles permeate nitrile rubber. Laminates provide >480 min breakthrough time. |
| Respiratory | Fume Hood Only (Face velocity: 100 fpm) | Respirator Required Full-face APR with OV/AG/P100 Cartridges. | Rationale: OV for vapors; AG for potential HF/SOx; P100 for particulate matter. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield + Goggles | Rationale: Safety glasses do not seal against vapors or splashes. |
| Body | Lab Coat (Nomex/Flame Resistant) + Closed-toe shoes | Chemical Resistant Apron (Tychem® or similar) + Sleeve covers | Rationale: Standard cotton coats absorb liquids, keeping toxins against the skin. |
Operational Protocols: Step-by-Step
Engineering Controls & Setup
-
Ventilation: Verify fume hood certification is current. Work >6 inches inside the sash.
-
Static Control: Fluorinated organic liquids can accumulate static charge. Ground all glassware during transfer.
-
Decontamination Station: Prepare a tray with a 10% bleach solution (sodium hypochlorite) to degrade nitrile residues on tools before removing them from the hood.
Handling Workflow (Visualized)
Caption: Operational workflow ensuring containment and decontamination at every stage.
Emergency Response Procedures
Exposure Response
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek ophthalmological evaluation immediately.
Spill Cleanup (Small Scale < 50mL)
-
Evacuate the immediate area.
-
Don PPE: Laminate gloves (Silver Shield), goggles, and respirator (if outside hood).
-
Contain: Use a spill pillow or vermiculite. Do NOT use paper towels (increases surface area for evaporation).
-
Neutralize: Treat the absorbent with a mild alkaline solution (if compatible with waste protocols) to prevent acidification and HCN release.
-
Disposal: Double-bag in hazardous waste bags labeled "Toxic - Organic Nitrile."
Waste Disposal & Incompatibility
-
Incompatibility:
-
Acids: Contact with strong acids may liberate Hydrogen Cyanide (HCN).
-
Oxidizers: Reaction may be violent.[5]
-
-
Disposal Stream:
-
Do not mix with aqueous acid waste streams.
-
Label clearly: this compound, Organic Nitrile, Toxic.
-
References
-
National Center for Biotechnology Information (PubChem). (2024). This compound (Compound).[1][6][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][9]
-
Centers for Disease Control and Prevention (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[10][11] NIOSH.[10] Retrieved from [Link]
Sources
- 1. 32431-77-9 | MFCD21604102 | this compound [aaronchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. 5-Fluorothiophene-2-carbonitrile | CAS#:32415-91-1 | Chemsrc [chemsrc.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
